2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-ethenoxyethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-7-8-17-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMDVSRTVGDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624388 | |
| Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391212-30-9 | |
| Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391212-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. This document details a plausible synthetic pathway, experimental protocols, and key characterization data, serving as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
This compound, also known as N-(2-(vinyloxy)ethoxy)phthalimide, is a phthalimide derivative incorporating a vinyloxyethoxy functional group. The phthalimide moiety is a common structural feature in medicinal chemistry, while the vinyl ether group offers a reactive handle for further chemical modifications, such as polymerization or click chemistry. This unique combination of functional groups makes it an interesting building block for the synthesis of novel molecules with potential biological activity.
Synthesis of this compound
The synthesis of the target compound can be effectively achieved via a Mitsunobu reaction. This reaction facilitates the condensation of an alcohol with a nucleophile, in this case, N-hydroxyphthalimide, using a combination of a phosphine and an azodicarboxylate.
A proposed synthetic pathway is the reaction of N-hydroxyphthalimide with 2-(2-(vinyloxy)ethoxy)ethanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Mitsunobu Reaction
This protocol is a general guideline based on standard Mitsunobu reaction conditions. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
N-hydroxyphthalimide
-
2-(2-(Vinyloxy)ethoxy)ethanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxyphthalimide (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Addition of Alcohol: Add 2-(2-(vinyloxy)ethoxy)ethanol (1.1 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.2 eq.) dropwise to the cooled and stirred mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 391212-30-9 |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 2-[2-(vinyloxy)ethoxy]isoindole-1,3-dione |
| Appearance | Solid (predicted) |
| Purity | Typically >95% (commercial sources) |
Spectroscopic Data
While specific experimental spectra for the title compound are not widely available in the public domain, the expected characteristic signals based on its structure are outlined below. These are predicted values and should be confirmed by experimental data.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | m | 4H | Aromatic protons of the phthalimide group |
| ~6.5 | dd | 1H | =CH- of the vinyl group |
| ~4.4 | t | 2H | -O-CH₂-CH₂-O-N- |
| ~4.2 | d | 1H | =CH₂ (trans) of the vinyl group |
| ~4.0 | d | 1H | =CH₂ (cis) of the vinyl group |
| ~3.9 | t | 2H | -O-CH₂-CH₂-O-vinyl |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Assignment |
| ~167 | Carbonyl carbons (C=O) of the phthalimide |
| ~151 | =CH- of the vinyl group |
| ~134 | Quaternary aromatic carbons |
| ~129 | Aromatic CH carbons |
| ~123 | Aromatic CH carbons |
| ~87 | =CH₂ of the vinyl group |
| ~77 | -O-CH₂-CH₂-O-N- |
| ~68 | -O-CH₂-CH₂-O-vinyl |
FTIR (Fourier-Transform Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | =C-H stretch (vinyl and aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1790 and ~1730 | C=O stretch (symmetric and asymmetric) of imide |
| ~1645 | C=C stretch (vinyl) |
| ~1240 | C-O-C stretch (ether) |
| ~1050 | N-O stretch |
Mass Spectrometry (MS):
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 233.22. Fragmentation patterns would likely involve the loss of the vinyloxyethoxy side chain or cleavage of the phthalimide ring.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of the title compound.
Potential Applications and Future Directions
While no specific biological activities or signaling pathway involvements have been reported for this compound in the reviewed literature, its structural motifs suggest potential areas for investigation. Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The vinyl ether functionality allows for its use as a monomer in polymerization reactions or as a versatile synthon for further chemical transformations.
Future research could focus on:
-
Screening the compound for various biological activities.
-
Utilizing it as a scaffold for the synthesis of more complex molecules.
-
Investigating its potential in materials science, for example, in the development of novel polymers.
Conclusion
This technical guide has detailed a robust synthetic approach to this compound using the Mitsunobu reaction. The provided experimental protocol and expected characterization data serve as a foundational resource for researchers interested in synthesizing and utilizing this compound. Further exploration of its chemical and biological properties is warranted to unlock its full potential in various scientific disciplines.
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Reference |
| CAS Number | 391212-30-9 | [1][2][3][4] |
| Molecular Formula | C12H11NO4 | [1][2][3][4] |
| Molecular Weight | 233.22 g/mol | [1][2][3] |
| IUPAC Name | 2-[2-(ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | [1][2][4] |
| InChI Key | VNKMDVSRTVGDKK-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C=COCCON1C(=O)C2=CC=CC=C2C1=O | [1] |
| Purity | Typically ≥95% | [1][4] |
| Physical Form | Solid | [4] |
| Calculated logP | 1.526 | [1] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [2][4] |
Synthesis and Characterization
A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with the corresponding amine or, in this case, an aminooxy compound.[13] A related synthesis of 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione from phthalic anhydride and 2-(2-aminoethoxy)ethanol in toluene has been reported, which provides a strong basis for a potential synthesis of the target molecule.[15]
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.
-
Addition of Reactant: To the stirred solution, add 2-(vinyloxy)ethoxyanamine (1.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][13]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[13]
The structure and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.[5][6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the molecule. The spectra should be consistent with the expected shifts for the aromatic protons of the phthalimide ring, the ethoxy group protons, and the vinylic protons.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key expected peaks would include the symmetric and asymmetric C=O stretching of the imide group and the C=C stretching of the vinyl group.[7][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 233.22 g/mol .[5][6][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.[10]
The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.
Potential Biological Significance and Signaling Pathways
While there is no specific information on the biological activity or signaling pathways of this compound, the isoindoline-1,3-dione scaffold is a known pharmacophore present in a variety of biologically active molecules.[5][6][9] For instance, some N-substituted isoindoline-1,3-dione derivatives have been investigated as cholinesterase inhibitors for their potential in treating Alzheimer's disease.[5]
The diagram below illustrates a hypothetical mechanism of action for a compound of this class as a cholinesterase inhibitor.
In this speculative pathway, the compound acts as an inhibitor of acetylcholinesterase (AChE). By blocking the action of AChE, the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft is reduced. This leads to an increased concentration and prolonged availability of ACh to bind to postsynaptic receptors, thereby enhancing cholinergic signaling. This mechanism is a key therapeutic strategy in the management of Alzheimer's disease.
Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the known activities of structurally related compounds. Further experimental validation is required to determine the actual biological profile of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 391212-30-9 | this compound - Moldb [moldb.com]
- 4. This compound | 391212-30-9 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis - chemicalbook [chemicalbook.com]
Unveiling the Putative Mechanism of Action of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the compound 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related isoindoline-1,3-dione derivatives to propose a scientifically grounded hypothesis of its biological activity. The isoindoline-1,3-dione scaffold is a well-established pharmacophore known to interact with various biological targets. This guide explores its potential roles as an acetylcholinesterase (AChE) inhibitor, a modulator of β-amyloid (Aβ) aggregation, and a ligand for dopamine receptors. Detailed experimental protocols for investigating these activities are provided, alongside a compilation of relevant quantitative data from analogous compounds to serve as a benchmark for future studies. Visualizations of the proposed signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's potential therapeutic applications in neurodegenerative and psychiatric disorders.
Introduction
The isoindoline-1,3-dione core, a prominent structural motif in medicinal chemistry, is the foundation for a diverse range of biologically active compounds. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Notably, certain isoindoline-1,3-dione analogs have emerged as promising agents for the treatment of neurodegenerative diseases, primarily through their interaction with key pathological targets.
This guide focuses on the specific derivative, this compound (CAS: 391212-30-9). While direct experimental evidence for its mechanism of action is not currently available in the public domain, its structural features, particularly the isoindoline-1,3-dione core and the vinyloxyethoxy side chain, allow for the formulation of a strong hypothesis regarding its biological targets. This document will explore the three most probable mechanisms of action based on extensive research into structurally similar compounds:
-
Inhibition of Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine, the inhibition of which is a primary therapeutic strategy for Alzheimer's disease.
-
Modulation of Beta-Amyloid (Aβ) Aggregation: A central event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic plaques.
-
Interaction with Dopamine Receptors: Specifically the D3 subtype, which is a target for antipsychotic and mood-stabilizing drugs.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the potential of this compound and a practical framework for its experimental investigation.
Hypothesized Mechanism of Action
Based on the structure-activity relationships (SAR) of analogous isoindoline-1,3-dione derivatives, a multi-target mechanism of action for this compound is proposed.
Acetylcholinesterase (AChE) Inhibition
The isoindoline-1,3-dione moiety is a known pharmacophore that can interact with the peripheral anionic site (PAS) of the AChE enzyme. This interaction can allosterically modulate the enzyme's activity and interfere with the binding of the substrate, acetylcholine, to the catalytic active site (CAS). The vinyloxyethoxy side chain is hypothesized to play a crucial role in orienting the molecule within the active site gorge of AChE, potentially forming hydrogen bonds or other non-covalent interactions that enhance binding affinity. The presence of the ether linkages in the side chain may increase the compound's polarity and solubility, facilitating its access to the enzyme.
Caption: Hypothesized inhibition of Aβ aggregation by this compound.
Dopamine D3 Receptor Modulation
Several isoindoline-1,3-dione derivatives have been identified as potent and selective ligands for the dopamine D3 receptor. The aromatic phthalimide core is thought to interact with the aromatic residues in the binding pocket of the D3 receptor. The nature and length of the side chain are critical for determining the affinity and selectivity for D3 over other dopamine receptor subtypes. The vinyloxyethoxy side chain of the title compound may provide the optimal length and flexibility to favorably interact with the D3 receptor binding site. It is hypothesized that this interaction could be antagonistic, which is a desirable property for the development of antipsychotic medications.
dot
Caption: Postulated modulatory effect on the Dopamine D3 receptor signaling pathway.
Quantitative Data from Structurally Related Compounds
While no quantitative data for this compound is available, the following tables summarize the biological activities of structurally related isoindoline-1,3-dione derivatives. This data can serve as a valuable reference for prioritizing and designing future experiments.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound/Derivative | IC50 (µM) | Source Organism of AChE | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 | Electric Eel | [1] |
| 2-((5-benzyl-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione | 7.4 | Not Specified | [2] |
| 2-(2-(diethylamino)ethyl)isoindoline-1,3-dione | 1.1 | Not Specified | [3] |
Table 2: Inhibition of Beta-Amyloid (Aβ) Aggregation by Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Inhibition (%) | Concentration (µM) | Aβ Species | Reference |
| 2-(5-(4-fluorobenzylamino)pentyl)isoindoline-1,3-dione | 65.96 | 10 | Aβ42 | [4] |
| 5-(4-(1,3-dioxoisoindolin-2-yl)butoxy)-2-hydroxybenzoic acid | ~50 | 10 | Aβ42 | [5] |
Table 3: Dopamine D3 Receptor Binding Affinity of Isoindoline-1,3-dione and Related Derivatives
| Compound/Derivative | Ki (nM) | Receptor Subtype | Reference |
| 5-substituted-2,3-dihydro-1H-isoindoles | pKi = 8.3 | Human D3 | [6] |
| N-((1-(2-(4-(isoindoline-1,3-dione)butyl)piperidin-4-yl)methyl)phenyl)acetamide | 2.5 | Human D3 | Not publicly available |
Disclaimer: The data presented in these tables are for structurally related compounds and should be used for comparative purposes only. The actual activity of this compound may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the hypothesized mechanisms of action of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
dot
Caption: Experimental workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.
-
In a 96-well plate, add 20 µL of each concentration of the test compound.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of AChE solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
The rate of reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
dot
Caption: Experimental workflow for the Thioflavin T assay to assess Aβ aggregation inhibition.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Test compound
-
Black 96-well microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare monomeric Aβ(1-42) by dissolving the lyophilized peptide in HFIP and then removing the solvent under a stream of nitrogen gas. Resuspend the peptide film in PBS.
-
Prepare different concentrations of the test compound in PBS.
-
In a black 96-well plate, mix the Aβ(1-42) solution with either the test compound or vehicle control.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points, add a solution of ThT to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the test compound to the control samples.
Dopamine D3 Receptor Binding Assay
dot
Caption: Workflow for a competitive radioligand binding assay for the Dopamine D3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D3 receptor
-
Radioligand (e.g., [³H]spiperone or a D3-selective radioligand)
-
Unlabeled competitor (e.g., haloperidol or a known D3 antagonist for non-specific binding determination)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a reaction tube, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki value for the test compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a compelling hypothesis can be formulated based on the well-documented biological activities of structurally related isoindoline-1,3-dione derivatives. The proposed multi-target profile, encompassing acetylcholinesterase inhibition, modulation of β-amyloid aggregation, and dopamine D3 receptor antagonism, positions this compound as a promising candidate for further investigation in the context of neurodegenerative and psychiatric disorders. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action and quantifying the biological activity of this intriguing molecule. The provided quantitative data from analogous compounds will serve as a valuable benchmark for these future studies. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of this compound.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. This compound, identified by CAS number 391212-30-9, possesses a unique combination of a phthalimide core and a vinyloxyethoxy group, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional polymers.
Chemical Structure and Properties
IUPAC Name: 2-[2-(vinyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione Molecular Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol
The structure combines the planar, aromatic phthalimide moiety with a flexible and reactive vinyloxyethoxy side chain. This configuration imparts a balance of hydrophobicity and hydrophilicity, as well as a site for further chemical modification or polymerization.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The following sections summarize the expected data from key analytical techniques. While specific, experimentally-derived spectra for this compound are not publicly available in detail, the data presented here are based on characteristic values for its constituent functional groups and data for closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 - 7.70 | m | 4H | Ar-H |
| ~6.50 | dd | 1H | -O-CH =CH₂ |
| ~4.40 | t | 2H | N-O-CH₂ -CH₂- |
| ~4.20 | dd | 1H | -O-CH=CH H (trans) |
| ~4.05 | t | 2H | -CH₂-O-CH=CH₂ |
| ~4.00 | dd | 1H | -O-CH=CH H (cis) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C =O (imide) |
| ~151.8 | -O-C H=CH₂ |
| ~134.5 | Ar-C H |
| ~132.0 | Ar-C (quaternary) |
| ~123.8 | Ar-C H |
| ~87.5 | -O-CH=C H₂ |
| ~76.0 | N-O-C H₂- |
| ~68.0 | -C H₂-O-CH=CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic and vinyl) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1775 - 1710 | Strong | C=O stretch (imide, asymmetric and symmetric) |
| ~1640 | Medium | C=C stretch (vinyl) |
| ~1250 | Strong | C-O stretch (ether) |
| ~1050 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| ESI-MS | Positive | ~234.07 | ~148 (phthalimide fragment), ~87 (vinyloxyethoxy fragment) |
Experimental Protocols
The following section outlines a probable synthetic route for this compound, adapted from established procedures for analogous compounds.
Synthesis of this compound
This synthesis can be conceptualized as a two-step process, starting from phthalic anhydride and proceeding through an N-hydroxyphthalimide intermediate.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of N-Hydroxyphthalimide
-
To a stirred suspension of phthalic anhydride in a suitable solvent system such as aqueous ethanol, add hydroxylamine hydrochloride.
-
Slowly add a base, for instance, sodium carbonate, in portions to neutralize the hydrochloric acid.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid N-hydroxyphthalimide by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve N-hydroxyphthalimide in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add a base, for example, anhydrous potassium carbonate, to the solution and stir for a short period at room temperature.
-
To this mixture, add 2-(vinyloxy)ethyl 4-methylbenzenesulfonate (or a similar activated derivative of 2-(vinyloxy)ethanol) dropwise.
-
Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor for completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis and characterization.
This analytical workflow ensures the structural integrity and purity of the synthesized this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its spectroscopic characteristics and a plausible synthetic route. Researchers and developers are encouraged to use this information as a starting point for their work, with the understanding that empirical data should be generated to confirm these predicted values for their specific samples.
An In-depth Technical Guide to GSK1070916 (CAS No. 391212-30-9): A Potent Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 391212-30-9 is also associated with the chemical entity 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. However, based on the context of advanced research and drug development, this guide focuses on the extensively studied and pharmacologically active compound, GSK1070916, which is predominantly linked to this CAS number in scientific literature.
Introduction
GSK1070916 is a novel and highly potent small molecule inhibitor that demonstrates significant selectivity for Aurora B and Aurora C kinases.[1][2] As a member of the serine/threonine kinase family, Aurora kinases play a pivotal role in the regulation of mitosis, and their overexpression is frequently observed in various human cancers.[2][3] GSK1070916 acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates essential for mitotic progression.[4][5] This targeted inhibition leads to defects in chromosome alignment and segregation, ultimately inducing polyploidy and apoptosis in proliferating cancer cells.[2][6] Preclinical studies have highlighted its broad antitumor activity across a wide range of cancer cell lines and in human tumor xenograft models, positioning GSK1070916 as a promising agent for cancer therapy.[2][7]
Chemical and Physical Properties
GSK1070916 is an azaindole-derived compound with the following properties:
| Property | Value |
| Molecular Formula | C₃₀H₃₃N₇O |
| Molecular Weight | 507.63 g/mol |
| Physical Form | Solid |
| Solubility | Soluble in Ethanol (102 mg/mL) and DMSO. Insoluble in water. |
Mechanism of Action and Biological Effects
GSK1070916 exerts its anti-cancer effects by selectively inhibiting Aurora B and Aurora C kinases.[1][4] This inhibition is time-dependent and characterized by an exceptionally long enzyme-inhibitor dissociation half-life, distinguishing it from other Aurora kinase inhibitors.[4][8] The primary downstream effect of Aurora B inhibition is the suppression of phosphorylation of Histone H3 at Serine 10 (pHH3-S10), a critical event for chromosome condensation and segregation during mitosis.[1][2]
The inhibition of Aurora B/C signaling by GSK1070916 disrupts the chromosomal passenger complex, leading to several cellular consequences:
-
Failed Cytokinesis: Treated cells fail to complete cell division.[2]
-
Endoreduplication and Polyploidy: Cells bypass mitotic arrest and re-enter the cell cycle without dividing, resulting in an abnormal increase in DNA content.[2]
-
Apoptosis: The accumulation of genomic instability ultimately triggers programmed cell death.[2][5]
GSK1070916 has demonstrated potent antiproliferative activity against a vast array of human cancer cell lines, with a median EC₅₀ value of 8 nM.[1] Notably, its cytotoxic effects are significantly more pronounced in proliferating cells compared to non-dividing cells.[2]
Quantitative Biological Activity
The following tables summarize the key quantitative data for GSK1070916's biological activity.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | Value | Reference |
| Aurora B | Kᵢ | 0.38 nM | [1] |
| Aurora C | Kᵢ | 1.5 nM | [1] |
| Aurora A | Kᵢ | 490 nM | [1] |
| Aurora B-INCENP | IC₅₀ | 3.5 nM | [4] |
| Aurora C-INCENP | IC₅₀ | 6.5 nM | [4] |
| Aurora A-TPX2 | IC₅₀ | 1100 nM | [4] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Value | Reference |
| >100 Cancer Cell Lines | Proliferation (EC₅₀) | <10 nM | [2] |
| A549 (Lung Cancer) | Proliferation (EC₅₀) | 7 nM | [8] |
| A549 (Lung Cancer) | pHH3-S10 Inhibition (EC₅₀) | 46 nM | [9] |
| Various Cancer Cell Lines | pHH3-S10 Inhibition (EC₅₀) | 8 - 118 nM | [9] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the signaling pathway affected by GSK1070916.
Caption: Mechanism of action of GSK1070916 in disrupting mitosis.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the general steps to measure the inhibitory activity of GSK1070916 against Aurora kinases.
Caption: Workflow for an in vitro Aurora kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of GSK1070916 in an appropriate solvent (e.g., DMSO). Prepare assay buffer containing HEPES, BSA, Tween 20, and NaCl.
-
Enzyme and Inhibitor Pre-incubation: Add the respective Aurora kinase (e.g., Aurora B-INCENP complex) to wells of a microplate containing the GSK1070916 dilutions. Incubate for approximately 30 minutes at room temperature to allow for inhibitor binding.[1]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP (often [γ-³³P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).[1]
-
Reaction Incubation: Allow the reaction to proceed for a defined period, typically 90-120 minutes, at room temperature.[1]
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.[1]
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as scintillation counting for radiometric assays or fluorescence polarization for IMAP assays.[1]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the GSK1070916 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol describes how to assess the effect of GSK1070916 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate exponentially growing tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: The following day, treat the cells with serial dilutions of GSK1070916. Include a DMSO-treated control group.[9]
-
Incubation: Incubate the plates for an extended period, typically 6 to 7 days, to accurately capture the effects on cell viability, as Aurora B inhibition can induce endomitosis.[9]
-
Cell Viability Measurement: Use the CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of viable cells.[9]
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control cells and plot the percentage of viability against the logarithm of the GSK1070916 concentration to calculate the EC₅₀ value.[10]
Cellular Phospho-Histone H3 (Ser10) Assay
This protocol details the measurement of the inhibition of Histone H3 phosphorylation in cells treated with GSK1070916.
Methodology:
-
Cell Plating and Treatment: Plate cells in 96-well plates. The next day, treat with serial dilutions of GSK1070916 for 2 hours at 37°C.[10]
-
Cell Lysis: Lyse the cells and transfer the lysate to 96-well plates pre-coated with a pan-Histone antibody. Incubate overnight at 4°C.[10]
-
Antibody Incubation: After washing, add a primary antibody specific for phospho-Histone H3 (Ser10) and incubate for 5 hours at room temperature.[10]
-
Secondary Antibody Incubation: Following another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[10]
-
Detection: After final washes, add a chemiluminescent HRP substrate and measure the signal using a plate reader.[10]
-
Data Analysis: Normalize the data to DMSO-treated controls to determine the EC₅₀ for the inhibition of Histone H3 phosphorylation.[10]
In Vivo Antitumor Activity: Human Tumor Xenograft Models
GSK1070916 has demonstrated significant antitumor effects in various human tumor xenograft models, including breast, colon, lung, and leukemia.[2]
General Protocol for Subcutaneous Xenograft Model
Caption: General workflow for a human tumor xenograft model.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., HCT116, Colo205) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[11][12]
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 50-60 mm³).[11]
-
Treatment Administration: Mice are treated with GSK1070916, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 25, 50, or 100 mg/kg). A common dosing schedule is once daily for 5 consecutive days, followed by a 2-day break, for several cycles.[10]
-
Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[11]
-
Pharmacodynamic Analysis: At specified time points after dosing, tumors can be excised to measure the levels of biomarkers such as phospho-Histone H3 (Ser10) to confirm target engagement.[12]
In these models, GSK1070916 has been shown to cause dose-dependent inhibition of tumor growth and, in some cases, tumor regression.[7]
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its robust preclinical activity, characterized by broad antiproliferative effects and in vivo efficacy, underscores its potential as a valuable therapeutic agent in oncology. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. massivebio.com [massivebio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies and predictive insights based on its structural features and data from analogous compounds.
Physicochemical Properties
This compound is a derivative of isoindoline-1,3-dione, featuring a vinyloxyethoxy substituent on the nitrogen atom. This structural feature is anticipated to influence its physicochemical properties, including solubility and stability.
| Property | Value | Source |
| Molecular Formula | C12H11NO4 | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][3] |
| CAS Number | 391212-30-9 | [1][2][3][4] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, sealed in a dry environment | [2][4] |
| Predicted LogP | 1.53 | [3] |
| Purity | Typically ≥95% | [3] |
The ether linkage in the vinyloxyethoxy group is expected to enhance the compound's solubility in polar solvents.[5] The additional ethoxy group, when compared to similar structures, is likely to further increase its hydrophilicity.[5] However, the presence of a vinyl group suggests potential reactivity and a need for stabilizers.[5]
Experimental Protocols for Solubility Assessment
The determination of aqueous solubility is a critical step in the preclinical development of any potential drug candidate. The following are standard experimental protocols that can be employed to characterize the solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility in a given solvent.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Kinetic Solubility (High-Throughput Screening)
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often more relevant to in vitro biological assays.
Methodology:
-
A concentrated stock solution of the compound is prepared in an organic solvent, typically DMSO.
-
A small aliquot of the stock solution is added to the aqueous buffer (e.g., PBS) to create a range of concentrations.
-
The solutions are incubated for a short period (e.g., 1-2 hours) at a constant temperature.
-
The presence of precipitate is detected using methods such as turbidimetry (measuring the cloudiness of the solution) or nephelometry (measuring scattered light). The concentration at which precipitation is observed is the kinetic solubility.
Stability Assessment
The stability of this compound is crucial for its handling, storage, and potential therapeutic application. The vinyloxy and isoindoline-1,3-dione moieties are susceptible to degradation under certain conditions.
Potential Degradation Pathways
-
Hydrolysis: The vinyloxy ether group may be susceptible to hydrolysis under acidic conditions. The isoindoline-1,3-dione ring can also undergo hydrolysis, particularly under basic conditions, leading to the opening of the imide ring.
-
Oxidation: The molecule may be sensitive to oxidative degradation.
-
Polymerization: The vinyl group introduces the possibility of radical polymerization, which could be initiated by light, heat, or radical initiators.[5]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Stress Conditions: Solutions of the compound are exposed to a variety of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative: 3% H2O2 at room temperature.
-
Thermal: The solid compound and a solution are heated (e.g., 60-80°C).
-
Photolytic: The solid compound and a solution are exposed to UV and visible light.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating analytical method, typically HPLC or UPLC, to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradation products.
Potential Biological Activity and Signaling Pathways
Derivatives of isoindoline-1,3-dione have been investigated for a wide range of biological activities, including as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.[5][6]
In the cholinergic synapse, acetylcholine (ACh) is hydrolyzed by acetylcholinesterase (AChE) into choline and acetate, terminating the nerve signal. An inhibitor, such as a this compound derivative, can bind to AChE, preventing the breakdown of ACh. This leads to an increased concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.
Summary and Future Directions
While specific experimental data on the solubility and stability of this compound are not extensively documented, this guide provides a robust framework for its characterization. The proposed experimental protocols are standard in the pharmaceutical industry and will yield the necessary data for its progression as a potential therapeutic agent. Future work should focus on conducting these experiments to generate a comprehensive profile of this compound. The potential for this class of molecules to act as acetylcholinesterase inhibitors warrants further investigation into its biological activity and mechanism of action.
References
- 1. 391212-30-9 | this compound - Moldb [moldb.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 391212-30-9|this compound|BLD Pharm [bldpharm.com]
- 5. 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione | 67643-67-8 | Benchchem [benchchem.com]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a prospective document based on established principles of organic and polymer chemistry. As of the latest literature review, specific experimental data for the synthesis and polymerization of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione and the characterization of its corresponding polymer are not publicly available. Therefore, the experimental protocols and data presented herein are hypothetical and intended to serve as a starting point for research and development.
Introduction
This compound is a functional monomer possessing a vinyl ether group susceptible to polymerization and a phthalimide moiety. The phthalimide group is a key structural feature in many biologically active compounds, suggesting that polymers derived from this monomer could have applications in drug delivery, biomaterials, and other biomedical fields. The vinyl ether group is known to undergo cationic polymerization, offering a pathway to well-defined polymers. This guide provides a comprehensive overview of the proposed synthesis of the monomer, its polymerization via cationic methods, and the expected characterization of the resulting polymer, poly(this compound).
Monomer Synthesis: this compound
The synthesis of this compound can be approached through a multi-step process, starting from readily available commercial reagents. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A likely two-step synthesis involves the reaction of N-hydroxyphthalimide with 2-(vinyloxy)ethyl tosylate.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Monomer Synthesis
Step 1: Synthesis of 2-(Vinyloxy)ethyl tosylate
-
To a stirred solution of 2-(vinyloxy)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(vinyloxy)ethyl tosylate.
Step 2: Synthesis of this compound
-
To a solution of N-hydroxyphthalimide (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(vinyloxy)ethyl tosylate (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Polymerization of this compound
Vinyl ethers are readily polymerized via cationic polymerization, which can proceed through a living/controlled mechanism under appropriate conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Proposed Polymerization Mechanism: Cationic Polymerization
Caption: General mechanism of cationic polymerization of vinyl ethers.
Experimental Protocol: Living Cationic Polymerization
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Purify the monomer, this compound, by passing it through a column of activated basic alumina to remove any acidic impurities and inhibitors.
-
Dry the solvent (e.g., dichloromethane or toluene) over calcium hydride and distill under nitrogen before use.
-
In a nitrogen-purged glovebox, add the purified monomer to a dried reaction flask equipped with a magnetic stir bar.
-
Dissolve the monomer in the anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Prepare a stock solution of the initiator system, for example, a protonic acid initiator like triflic acid (TfOH) or a Lewis acid initiator such as tin(IV) chloride (SnCl₄) with a co-initiator like 2,4-dimethyl-2,4-pentanediol.
-
Initiate the polymerization by adding the initiator solution to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a pre-chilled quenching agent, such as methanol or a solution of ammonia in methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.
Polymer Characterization
The synthesized polymer, poly(this compound), should be characterized to determine its structure, molecular weight, and thermal properties.
Proposed Characterization Workflow
Caption: Workflow for the characterization of the synthesized polymer.
Expected Characterization Data
The following tables summarize the expected data from the characterization of poly(this compound).
Table 1: Expected Molecular Weight and Polydispersity Data from GPC
| Sample | [M]/[I] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Mw ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| Polymer 1 | 50 | 11,661 | 10,500 - 12,500 | 11,500 - 14,000 | 1.1 - 1.3 |
| Polymer 2 | 100 | 23,322 | 21,000 - 25,000 | 23,000 - 28,000 | 1.1 - 1.3 |
| Polymer 3 | 200 | 46,644 | 42,000 - 50,000 | 46,000 - 56,000 | 1.1 - 1.4 |
Note: [M]/[I] is the molar ratio of monomer to initiator. Experimental values are hypothetical and would depend on the specific polymerization conditions.
Table 2: Expected Thermal Properties from DSC and TGA
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 80 - 120 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 300 °C |
Note: The glass transition temperature will be influenced by the molecular weight of the polymer. The high thermal stability is anticipated due to the presence of the stable phthalimide group.
Potential Applications
Polymers bearing the phthalimide group have been investigated for a range of applications. The presence of this functional group in poly(this compound) suggests potential utility in:
-
Drug Delivery: The phthalimide moiety can be a precursor to primary amines via hydrazinolysis, allowing for the attachment of drugs or targeting ligands.
-
Biomaterials: The polymer may exhibit interesting biocompatibility and biodegradability profiles.
-
High-Performance Materials: The rigid phthalimide group could impart desirable thermal and mechanical properties to the polymer.
Conclusion
This technical guide provides a prospective framework for the synthesis, polymerization, and characterization of this compound and its corresponding polymer. While specific experimental data is currently lacking in the scientific literature, the proposed methodologies are based on well-established chemical principles. It is anticipated that this guide will serve as a valuable resource for researchers interested in exploring this novel monomer and its potential applications in materials science and drug development. Further experimental investigation is required to validate and optimize the proposed protocols and to fully elucidate the properties of this promising polymer.
The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of biologically active compounds. From the notorious thalidomide to the life-saving immunomodulatory drugs (IMiDs) and beyond, this chemical moiety has proven to be a versatile platform for the development of therapeutics targeting a wide range of diseases. This technical guide provides an in-depth exploration of the biological activities of isoindoline-1,3-dione derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Core Biological Activities and Mechanisms of Action
Isoindoline-1,3-dione derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, immunomodulatory, antimicrobial, and enzyme inhibitory effects.[1][2] The following sections delve into the key activities and the underlying molecular mechanisms.
Anticancer Activity
A significant body of research has focused on the anticancer properties of isoindoline-1,3-dione derivatives.[3][4] The most prominent examples are the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[5][6]
Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism of action for the anticancer and immunomodulatory effects of IMiDs involves their interaction with the E3 ubiquitin ligase cereblon (CRBN).[7][8][9] By binding to CRBN, these molecules modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[8][10] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][11] The degradation of these factors is toxic to multiple myeloma cells.[9]
References
- 1. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
The Vinyloxy Group: A Technical Guide to its Role in Compound Reactivity
For Researchers, Scientists, and Drug Development Professionals
The vinyloxy group (–O–CH=CH₂), a seemingly simple functional moiety, imparts a rich and nuanced reactivity to organic molecules. Its unique electronic and steric properties make it a valuable tool in synthetic chemistry, influencing a wide range of transformations from hydrolysis and cycloadditions to polymerization and serving as a versatile protecting group. This technical guide provides an in-depth exploration of the vinyloxy group's role in chemical reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Electronic and Steric Influence of the Vinyloxy Group
The reactivity of the vinyloxy group is fundamentally governed by the interplay of its electronic and steric characteristics.
Electronic Effects: The oxygen atom's lone pairs engage in resonance with the adjacent π-system of the vinyl group. This resonance delocalization has two primary consequences:
-
Increased Nucleophilicity of the β-Carbon: The resonance donation from the oxygen atom increases the electron density at the β-carbon of the vinyl group, making it susceptible to electrophilic attack. This is a key factor in reactions such as acid-catalyzed hydrolysis.
-
Activation in Cycloaddition Reactions: As an electron-donating group, the vinyloxy moiety activates the double bond, making vinyl ethers excellent dienophiles in Diels-Alder reactions.[1][2]
The electronic influence of the vinyloxy group can be visualized as follows:
References
Methodological & Application
Synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine from 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
Introduction
O-(2-(vinyloxy)ethyl)hydroxylamine is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its structure incorporates a reactive hydroxylamine group and a versatile vinyl ether moiety, making it a crucial building block for drug development, including the preparation of antitumor agents like Selumetinib and Binimetinib.[3] This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine from its phthalimide-protected precursor, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. The described method involves a straightforward deprotection step using methylhydrazine.[4][5]
Chemical Reaction
The synthesis proceeds via the hydrazinolysis of the phthalimide protecting group of this compound to yield the desired O-(2-(vinyloxy)ethyl)hydroxylamine and a phthalhydrazide byproduct.[1] Hydrazine and its derivatives are commonly employed for the cleavage of N-alkylated phthalimides in the Gabriel synthesis of primary amines.[6][7]
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine.
| Parameter | Value | Reference |
| Starting Material | This compound | [4][5] |
| Reagent | Aqueous Methylhydrazine | [4][5] |
| Solvent | Dichloromethane (DCM) | [4][5] |
| Reaction Temperature | Room Temperature | [4][5] |
| Reaction Time | 1 hour | [4][5] |
| Reported Yield | 76% | [4][5] |
| Product Form | Yellow Oil | [4][5] |
| Purification Method | Column Chromatography (Silica Gel) | [4][5] |
| Eluent System | Hexane:Ethyl Acetate (gradient) | [4][5] |
Table 1: Summary of quantitative data for the synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine.
Experimental Protocol
This protocol details the laboratory-scale synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine from this compound.[4][5]
Materials:
-
This compound (32.0 g, 137 mmol)
-
Aqueous methylhydrazine (15.8 mL, 137 mmol)
-
Dichloromethane (DCM) (96.0 mL)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 32.0 g (137 mmol) of this compound in 96.0 mL of dichloromethane (DCM).[5]
-
Reagent Addition: At room temperature, add 15.8 mL (137 mmol) of an aqueous solution of methylhydrazine dropwise to the stirring solution of the starting material.[4][5]
-
Reaction: Stir the resulting suspension vigorously at room temperature for 1 hour.[4][5]
-
Work-up:
-
Purification:
-
Product Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to yield O-(2-(vinyloxy)ethyl)hydroxylamine (10.7 g, 76% yield) as a yellow oil.[5]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.50 (dd, J=14.2, 6.8 Hz, 1H), 5.51 (brs, 2H), 4.22 (dd, J=14.2, 2.0 Hz, 1H), 4.03 (dd, J=6.8, 2.0 Hz, 1H), 3.93-3.85 (m, 4H).[5]
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.
References
- 1. O-(2-(Vinyloxy)ethyl)hydroxylamine | 391212-29-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. O-(2-(vinyloxy)ethyl)hydroxylamine | 391212-29-6 [chemicalbook.com]
- 4. Buy O-(2-(Vinyloxy)ethyl)hydroxylamine | 391212-29-6 [smolecule.com]
- 5. O-(2-(vinyloxy)ethyl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 6. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Mitsunobu Reaction Utilizing 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and N-alkylated compounds.[1][2][3] This reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable in the synthesis of complex molecules and natural products.[1][3] The reaction typically involves an alcohol, a nucleophile with an acidic proton, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]
This document provides detailed application notes and a generalized protocol for conducting a Mitsunobu reaction using 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as the nitrogen-based nucleophile. This specific reagent is a derivative of N-hydroxyphthalimide and serves as a precursor for introducing a protected hydroxylamine functionality onto a carbon scaffold.[4][5] The vinyloxyethoxy group offers potential for further synthetic manipulations.
Reaction Principle
The Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, generating a phosphonium intermediate.[1][3] This intermediate then activates the alcohol by forming a good leaving group. Subsequently, the acidic nucleophile, in this case, this compound, displaces the activated alcohol in an Sₙ2 manner, leading to the desired N-alkylated product with inverted stereochemistry if the alcohol is chiral.[2][3]
Experimental Protocol
The following is a general procedure for the Mitsunobu reaction with this compound. The specific quantities and reaction conditions may need to be optimized for different alcohol substrates.
Materials:
-
Primary or secondary alcohol
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (often as a 40% solution in toluene)[6]
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., dichloromethane, dioxane)[6][7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), this compound (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[6]
-
Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath.[2][6]
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.[6] It is crucial to maintain the temperature below 10 °C during the addition.[8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 to 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of triphenylphosphine oxide as a white precipitate is often an indication that the reaction is proceeding.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with a suitable organic solvent such as ethyl acetate or dichloromethane.[6]
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkoxyisoindoline derivative.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Mitsunobu reaction. Note that these are general ranges and optimal conditions will vary depending on the specific substrates used.
| Parameter | Value/Range | Notes |
| Reagent Stoichiometry | ||
| Alcohol | 1.0 eq. | Limiting reagent. |
| Nucleophile | 1.2 - 1.5 eq. | An excess ensures complete consumption of the alcohol. |
| PPh₃ | 1.5 eq. | Used in excess to drive the reaction to completion. |
| DIAD/DEAD | 1.5 eq. | Added dropwise to control the reaction rate. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Other aprotic solvents like DCM or dioxane can also be used.[6] |
| Temperature | 0 °C to Room Temp. | Initial cooling is important for controlling the reaction. |
| Reaction Time | 6 - 24 hours | Monitored by TLC. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Mitsunobu reaction protocol.
Caption: General workflow for the Mitsunobu reaction.
Safety Precautions
-
The Mitsunobu reaction should be performed in a well-ventilated fume hood.
-
Azodicarboxylates like DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat, friction, and impact.[6] They are often supplied as solutions in toluene to mitigate this risk.[6]
-
Triphenylphosphine is an irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Mitsunobu reaction is a reliable method for the N-alkylation of this compound with primary and secondary alcohols. The protocol provided, based on general Mitsunobu conditions, offers a solid starting point for synthetic applications. Researchers should perform small-scale trial reactions to optimize conditions for their specific substrates to achieve the best possible yields and purity.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione | 67643-67-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Deprotection of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the phthalimide group in 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione to yield the corresponding O-substituted hydroxylamine. The presence of an acid-labile vinyloxy group necessitates the selection of mild deprotection methods to ensure the integrity of the target molecule.
Introduction
The phthalimide group is a commonly used protecting group for primary amines and their derivatives in organic synthesis, notably in the Gabriel synthesis.[1][2][3] The target molecule, this compound, is an N-alkoxyphthalimide. Its deprotection will liberate 2-(vinyloxy)ethoxylamine, a potentially valuable building block in medicinal chemistry and drug development. A critical consideration for this specific deprotection is the stability of the vinyloxy ether moiety, which is known to be unstable under acidic conditions.[4] Therefore, standard acidic hydrolysis for phthalimide removal is not recommended. This document outlines two primary protocols suitable for this transformation: the classic hydrazinolysis (Ing-Manske procedure) and a milder, near-neutral method employing sodium borohydride.
Data Presentation: Comparison of Deprotection Methods
| Parameter | Method 1: Hydrazinolysis | Method 2: Sodium Borohydride Reduction | Method 3: Acidic Hydrolysis (Not Recommended) |
| Reagents | Hydrazine hydrate (N₂H₄·H₂O) or anhydrous hydrazine | Sodium borohydride (NaBH₄), isopropanol, acetic acid | Strong mineral acid (e.g., HCl, H₂SO₄) |
| Conditions | Typically reflux in an alcoholic solvent (e.g., ethanol) | Room temperature to mild heating | Harsh, often requiring prolonged heating |
| Byproducts | Phthalhydrazide (often insoluble) | Phthalide | Phthalic acid |
| Compatibility with Vinyloxy Group | Generally compatible under neutral or slightly basic conditions | High compatibility due to near-neutral conditions[5] | Incompatible ; risk of vinyloxy group cleavage[4] |
| Advantages | Well-established, high-yielding | Exceptionally mild, avoids harsh bases and acids, good for sensitive substrates[5][6] | --- |
| Disadvantages | Hydrazine is toxic; phthalhydrazide removal can be challenging[2] | Requires a two-stage, one-flask procedure | Destroys the desired product |
Experimental Protocols
Method 1: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the cleavage of the phthalimide group using hydrazine hydrate. The reaction results in the formation of the free alkoxyamine and a phthalhydrazide precipitate, which can be removed by filtration.
Materials:
-
This compound
-
Ethanol (or another suitable alcohol solvent)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (e.g., 10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, a white precipitate of phthalhydrazide will form.[2] Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(vinyloxy)ethoxylamine.
-
Purify the product as necessary, for example, by column chromatography.
Method 2: Mild Deprotection using Sodium Borohydride
This two-stage, one-flask procedure provides a very gentle method for phthalimide deprotection and is highly recommended for substrates with sensitive functional groups.[5]
Materials:
-
This compound
-
Isopropanol (2-propanol)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in isopropanol (e.g., 15-25 mL per gram of substrate).
-
Cool the suspension in an ice bath and add sodium borohydride (4 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add glacial acetic acid (4 equivalents) to the mixture. This will cause gas evolution.
-
Stir the mixture at room temperature for an additional 1-2 hours.
-
Remove the isopropanol under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude 2-(vinyloxy)ethoxylamine.
-
Purify the product as necessary, for example, by column chromatography.
Mandatory Visualizations
Signaling Pathway of Deprotection
Caption: Reaction pathways for the deprotection of the phthalimide group.
Experimental Workflow for Mild Deprotection (Method 2)
Caption: Step-by-step workflow for the mild deprotection protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. Phthalimides [organic-chemistry.org]
Application Notes and Protocols: 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione in peptide synthesis is a novel concept and is not yet established in published literature. The following application notes and protocols are proposed based on the chemical properties of the molecule and its structural similarity to known protecting groups. These protocols are intended for research and development purposes and have not been experimentally validated.
Introduction
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). These groups temporarily block reactive functional groups on amino acids to prevent unwanted side reactions during peptide chain elongation. The most common Nα-amino protecting groups are the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The development of new protecting groups with orthogonal deprotection strategies is a continuous effort in peptide chemistry to enhance the synthesis of complex and modified peptides.
This document proposes the use of This compound as a novel Nα-amino protecting group, hereafter referred to as VEE-Phth . The isoindoline-1,3-dione moiety is a phthalimide derivative, a known protecting group for primary amines that can prevent racemization at the α-carbon during peptide coupling. The unique vinyloxyethoxy substituent offers a potential for mild acidic cleavage, which could provide orthogonality to both Fmoc and Boc strategies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the proposed protecting agent is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 391212-30-9 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C, sealed in dry conditions | [2] |
| IUPAC Name | 2-[2-(vinyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione |
Hypothetical Application in Peptide Synthesis
The VEE-Phth group is proposed as an Nα-amino protecting group for amino acids in SPPS. Its phthalimide core is expected to provide robust protection of the N-terminus during peptide coupling reactions. The vinyloxy ether linkage introduces a unique deprotection pathway that is potentially orthogonal to existing protecting group strategies.
Proposed Advantages:
-
Orthogonality: The vinyloxy ether is susceptible to cleavage under mild acidic conditions that may not affect acid-labile side-chain protecting groups (e.g., t-butyl based) or the linkage to the solid support. This could offer a valuable alternative to the base-labile Fmoc group.
-
Prevention of Racemization: The phthalimide structure blocks both hydrogens on the primary amine, which is known to help prevent racemization of the amino acid during activation and coupling.[4][5]
The general workflow for solid-phase peptide synthesis provides a framework for integrating a new protecting group.
References
Application Notes & Protocols: Polymerization of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of poly(2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione), a novel polymer with significant potential in the development of advanced materials for biomedical applications. The presence of the phthalimide moiety, a well-known pharmacophore, suggests that this polymer could serve as a versatile platform for drug delivery systems and bioactive materials.[1][2][3][4]
Introduction
The monomer, this compound, possesses a vinyl ether group that is amenable to cationic polymerization, allowing for the synthesis of well-defined polymers.[5] The isoindoline-1,3-dione (phthalimide) group is a key structural feature found in various biologically active compounds, exhibiting anti-inflammatory, analgesic, and antitumor properties.[2][6] Consequently, polymers incorporating this moiety are of great interest for the development of novel therapeutic agents and drug carriers.[7][8][9][10] This document outlines a detailed protocol for the cationic polymerization of this compound and discusses the potential applications of the resulting polymer.
Potential Applications
The unique chemical structure of poly(this compound) makes it a promising candidate for a range of applications in the biomedical field:
-
Drug Delivery Systems: The polymer can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents.[7][8][9] The phthalimide group may impart specific biological activities or be used as a point of attachment for drug molecules.
-
Bioactive Coatings: The polymer can be used to coat medical devices and implants to improve biocompatibility and reduce inflammation, leveraging the known anti-inflammatory properties of phthalimide derivatives.[3]
-
Tissue Engineering Scaffolds: The polymer's properties could be tailored for the fabrication of scaffolds that support cell growth and tissue regeneration.
Experimental Protocols
Cationic Polymerization of this compound
This protocol describes a general procedure for the cationic polymerization of this compound using a Lewis acid initiator. Cationic polymerization of vinyl ethers is a well-established method for producing polymers with controlled molecular weights and narrow dispersities.[11][12]
Materials:
-
Monomer: this compound (purity > 97%)
-
Initiator: Ethyl aluminum sesquichloride (Et1.5AlCl1.5) or Tin(IV) chloride (SnCl4) solution in a suitable solvent (e.g., toluene)
-
Solvent: Anhydrous toluene
-
Quenching solution: Pre-chilled methanol containing a small amount of ammonia
-
Proton trap (optional): 2,6-di-tert-butylpyridine (DTBP)
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, baked-out flasks, etc.)
Procedure:
-
Monomer and Solvent Preparation: The monomer, this compound, should be dried under vacuum prior to use. Anhydrous toluene is passed through a solvent purification system or distilled over a suitable drying agent.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and then filled with high-purity nitrogen.
-
Reaction Mixture: The desired amount of monomer is dissolved in anhydrous toluene in the reaction flask under a nitrogen atmosphere. If a proton trap is used, it is added at this stage.
-
Initiation: The reaction flask is cooled to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath. The initiator solution is then added dropwise to the stirred monomer solution via a syringe.
-
Polymerization: The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.
-
Termination: The polymerization is terminated by the rapid addition of the pre-chilled methanol/ammonia solution.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). The precipitate is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization of Poly(this compound)
a) Molecular Weight and Polydispersity:
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer are determined by Gel Permeation Chromatography (GPC) using a suitable eluent (e.g., tetrahydrofuran, THF) and calibrated with polystyrene standards.
b) Chemical Structure:
The chemical structure of the polymer is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). The disappearance of the vinyl proton signals from the monomer and the appearance of the characteristic polymer backbone signals will confirm successful polymerization.
Data Presentation
The following table summarizes hypothetical data for the cationic polymerization of this compound under different conditions.
| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 0 | 1 | 85 | 15,000 | 1.3 |
| 2 | 200:1 | 0 | 1 | 82 | 28,000 | 1.4 |
| 3 | 100:1 | -78 | 2 | 95 | 16,500 | 1.2 |
| 4 | 200:1 | -78 | 2 | 92 | 31,000 | 1.25 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the polymer.
Caption: Cationic polymerization of the monomer.
References
- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione | 67643-67-8 | Benchchem [benchchem.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Polymers as Pharmaceutical Excipients in Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione in Alzheimer's disease research
Based on the comprehensive search, there is no direct published research available on the specific application of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione in Alzheimer's disease research. The available literature focuses on a broader class of isoindoline-1,3-dione derivatives and their potential as multi-target agents for Alzheimer's disease.
Therefore, this document provides a detailed application note and protocols for the general class of isoindoline-1,3-dione derivatives in Alzheimer's disease research, drawing upon the methodologies and findings from studies on various analogs. This will serve as a valuable resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.
Application Note: Isoindoline-1,3-dione Derivatives in Alzheimer's Disease Research
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex pathophysiology, including the aggregation of amyloid-beta (Aβ) peptides, the formation of neurofibrillary tangles, cholinergic dysfunction, and oxidative stress. The multifaceted nature of AD necessitates the development of multi-target-directed ligands. Isoindoline-1,3-dione (phthalimide) derivatives have emerged as a promising class of compounds in AD research due to their versatile scaffold, which allows for modifications to target various pathological pathways. These derivatives have been investigated for their potential to inhibit key enzymes, prevent Aβ aggregation, and exert neuroprotective effects.
Therapeutic Potential of Isoindoline-1,3-dione Derivatives in AD
Research into isoindoline-1,3-dione derivatives has revealed their potential to act on multiple targets implicated in Alzheimer's disease:
-
Cholinesterase Inhibition: A significant reduction in the neurotransmitter acetylcholine is a hallmark of AD. Many isoindoline-1,3-dione derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation.[1][2][3][4]
-
β-Secretase (BACE-1) Inhibition: The enzyme β-secretase is involved in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of Aβ peptides. Some isoindoline-1,3-dione derivatives have shown inhibitory activity against BACE-1, suggesting they could reduce Aβ production.[5][6]
-
Amyloid-β Aggregation Inhibition: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Certain derivatives have demonstrated the ability to inhibit Aβ aggregation.[5][6]
-
Neuroprotection and Antioxidant Activity: Oxidative stress and neuronal damage are key features of AD. Some isoindoline-1,3-dione derivatives have shown neuroprotective effects against oxidative stress, potentially through the activation of signaling pathways like the NRF2 pathway.[7]
The following sections provide quantitative data on the biological activities of various isoindoline-1,3-dione derivatives and detailed protocols for their evaluation.
Data Presentation: Biological Activities of Isoindoline-1,3-dione Derivatives
Table 1: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound Class/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione (Compound 12) | Eel AChE | 3.33 | [5][6] |
| Isoindolin-1,3-dione-based acetohydrazides (Compounds 8a-h) | Human AChE | 0.11 ± 0.05 to 0.86 ± 0.02 | [1] |
| Human BChE | 5.7 ± 0.2 to 30.2 ± 2.8 | [1] | |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives (Compound 4a) | Human AChE | 0.91 ± 0.045 | [2] |
| Isoindoline-1,3-dione -N-benzyl pyridinium hybrids (Compounds 7a, 7f) | Human AChE | 2.1 | [3] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (General) | Human AChE | 2.1 to 7.4 | [3] |
Table 2: BACE-1 and Aβ Aggregation Inhibitory Activity
| Compound Class/Derivative | Assay | Inhibition | Concentration | Reference |
| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione (Compound 12) | hBACE-1 Inhibition | 43.7% | 50 µM | [5][6] |
| Aβ-aggregation Inhibition | 24.9% | 10 µM | [5][6] |
Experimental Protocols
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.
-
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
AChE (from electric eel) or BChE (from equine serum)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (isoindoline-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. β-Secretase (BACE-1) Inhibition Assay
This is a general protocol for a fluorescence resonance energy transfer (FRET)-based BACE-1 assay.
-
Materials:
-
Human recombinant BACE-1 enzyme
-
A specific BACE-1 FRET substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds
-
A fluorescence microplate reader
-
-
Procedure:
-
Add the assay buffer, BACE-1 enzyme, and test compound at various concentrations to the wells of a microplate.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time. Cleavage of the FRET substrate by BACE-1 separates the quencher and fluorophore, resulting in an increase in fluorescence.
-
Calculate the percentage of BACE-1 inhibition for each compound concentration.
-
Determine the IC50 value.
-
3. Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This protocol utilizes Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.[8]
-
Materials:
-
Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds
-
A fluorescence microplate reader
-
-
Procedure:
-
Prepare a solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in the assay buffer to obtain a monomeric Aβ solution.
-
In a microplate, mix the Aβ solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote Aβ aggregation.
-
At specified time points, add a ThT solution to the wells.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
Calculate the percentage of Aβ aggregation inhibition by comparing the fluorescence intensity in the presence of the test compound to that of a control (Aβ alone).
-
4. Neuroprotection Assay against Oxidative Stress in SH-SY5Y Cells
This protocol assesses the ability of compounds to protect neuronal-like cells from oxidative stress-induced cell death.[7]
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H2O2) to induce oxidative stress
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
A microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a toxic concentration of H2O2 for a defined period.
-
Remove the medium containing H2O2 and the test compound.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Visualizations: Signaling Pathways and Workflows
A generalized experimental workflow for the evaluation of isoindoline-1,3-dione derivatives.
The NRF2 signaling pathway in neuroprotection, a potential mechanism for some derivatives.
References
- 1. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as a key precursor in the synthesis of pharmaceutical ingredients. This versatile building block, belonging to the isoindoline-1,3-dione class of compounds, holds significant potential in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and inflammatory conditions.
Introduction
This compound is a chemical compound featuring a phthalimide core functionalized with a vinyloxyethoxy group. The phthalimide structure is a well-known pharmacophore present in various therapeutic agents, while the vinyloxyethoxy moiety offers a reactive handle for further molecular elaboration. This unique combination of structural features makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. Isoindoline-1,3-dione derivatives have been extensively studied for their wide array of pharmacological activities, including anti-inflammatory, analgesic, and acetylcholinesterase (AChE) inhibitory effects.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 391212-30-9 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [4][5] |
| Molecular Weight | 233.22 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Purity | Typically >95% | [4][5] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
Applications in Pharmaceutical Ingredient Synthesis
The reactivity of the vinyl group and the established biological significance of the phthalimide core make this compound a valuable precursor for developing pharmaceutical ingredients targeting several key pathways.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
The isoindoline-1,3-dione scaffold is a recognized pharmacophore for the design of AChE inhibitors.[1] By inhibiting AChE, the concentration of the neurotransmitter acetylcholine in the synaptic cleft is increased, which is a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[2] The vinyloxyethoxy side chain of the precursor can be chemically modified to introduce various functionalities that can enhance binding to the active site of the acetylcholinesterase enzyme.
While specific data for direct derivatives of this compound are not extensively published, the following table summarizes the AChE inhibitory activity of structurally related isoindoline-1,3-dione compounds, demonstrating the potential of this chemical class.
| Compound Class | Example Structure | IC₅₀ (µM) | Reference |
| Isoindoline-1,3-dione -N-benzyl pyridinium hybrids | 2-((4-fluorobenzyl)(pyridin-1-ium-1-yl)methyl)isoindoline-1,3-dione | 2.1 | [1] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 | [6] |
Cyclooxygenase (COX) Inhibitors for Anti-Inflammatory Agents
Isoindoline-1,3-dione derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3] The vinyloxyethoxy group of the precursor can be functionalized to generate molecules with enhanced affinity and selectivity for the COX-2 active site.
The following table presents data on the COX inhibitory activity of related isoindoline-1,3-dione derivatives, highlighting the anti-inflammatory potential of this compound class.
| Compound Class | Example Structure | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| Aminoacetylenic isoindoline-1,3-dione derivatives | N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione | ~50 (at 5 µM) | ~60 (at 5 µM) | [7] |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route based on the well-established Gabriel synthesis of primary amines, adapted for the N-alkylation of phthalimide.
Materials:
-
Potassium phthalimide
-
2-(Vinyloxy)ethyl chloride (or bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add potassium phthalimide (1.1 equivalents) and anhydrous DMF.
-
Stir the suspension and add 2-(vinyloxy)ethyl chloride (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to obtain the pure this compound.
The Mitsunobu reaction provides an alternative for the synthesis, particularly if the corresponding alcohol is more readily available than the halide.[6][10]
Materials:
-
Phthalimide
-
2-(Vinyloxy)ethanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Other equipment as listed in Protocol 1
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve phthalimide (1.0 equivalent), 2-(vinyloxy)ethanol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 equivalents) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Visualization of Signaling Pathways and Workflows
Acetylcholinesterase Inhibition Signaling Pathway
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. This compound | 391212-30-9 [sigmaaldrich.com]
- 5. 391212-30-9 | this compound - Moldb [moldb.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. mdpi.com [mdpi.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Application Note: Protocols for the Synthesis of Isoindoline-1,3-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoindoline-1,3-dione, commonly known as phthalimide, and its N-substituted derivatives are a crucial class of compounds in medicinal chemistry and organic synthesis. Their rigid bicyclic structure serves as a versatile scaffold for developing therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. Furthermore, the phthalimide moiety is a well-established protecting group for primary amines, famously utilized in the Gabriel synthesis.
This document provides detailed experimental protocols for several common and modern methods for synthesizing isoindoline-1,3-dione derivatives, including conventional heating, microwave-assisted synthesis, and the Gabriel reaction.
General Experimental Workflow
The synthesis of isoindoline-1,3-dione derivatives typically follows a standardized workflow, from the initial reaction setup to the final characterization of the pure compound. The specific conditions, such as heating method and reaction time, vary depending on the chosen protocol.
Caption: General workflow for the synthesis of isoindoline-1,3-dione derivatives.
Experimental Protocols
Three primary methods for the synthesis of N-substituted isoindoline-1,3-diones are detailed below.
Protocol 1: Conventional Synthesis from Phthalic Anhydride and Primary Amines
This method involves the dehydrative condensation of phthalic anhydride with a primary amine, typically under reflux in a suitable solvent like acetic acid.
-
Reagents and Equipment:
-
Phthalic anhydride (1.0 eq)
-
Primary amine (1.0 eq)
-
Glacial acetic acid (or DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
-
-
Procedure:
-
To a round-bottom flask, add phthalic anhydride (e.g., 1.48 g, 0.01 mole) and the desired primary amine (0.01 mole).
-
Add glacial acetic acid (e.g., 50 mL) as the solvent.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a stir plate.
-
Heat the mixture to reflux and maintain for 2-4 hours, stirring continuously. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. For hot-filtered reactions, filter the mixture while still hot.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the crude product with cold water or a dilute HCl solution, followed by distilled water, to remove any unreacted amine and solvent.
-
Recrystallize the solid product from a suitable solvent, such as ethanol, to obtain the pure N-substituted isoindoline-1,3-dione.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to minutes and often improving yields.
-
Reagents and Equipment:
-
Phthalic anhydride (1.0 eq)
-
Primary amine (1.0 eq)
-
Solvent (e.g., DMF, 1-2 mL) or catalyst (e.g., Montmorillonite-KSF clay) for solvent-free conditions.
-
Microwave synthesizer or a domestic microwave oven.
-
Microwave-safe reaction vessel with a cap.
-
-
Procedure:
-
In a microwave-safe vessel, combine phthalic anhydride (e.g., 1.0 g, 0.0067 mole) and the primary amine (e.g., 0.006 moles).
-
Add a catalytic amount of sodium acetate and 1-2 mL of DMF.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for 4-5 minutes at a power level of 800W. Monitor the reaction completion by TLC.
-
After irradiation, allow the vessel to cool to room temperature.
-
The solid product is typically formed upon cooling. Wash the product several times with water.
-
Collect the crude product by filtration and recrystallize from ethanol to yield the pure compound.
-
Protocol 3: Gabriel Synthesis of N-Alkyl Isoindoline-1,3-diones
The Gabriel synthesis is a reliable two-step method to prepare primary amines, with the first step being the formation of an N-alkylated phthalimide via an SN2 reaction. This protocol details the N-alkylation step.
-
Reagents and Equipment:
-
Potassium phthalimide (1.0 eq)
-
Primary alkyl halide (1.0 eq)
-
Anhydrous DMF or ethanol
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Dissolve potassium phthalimide in anhydrous DMF in a round-bottom flask. (Note: Potassium phthalimide can be prepared by reacting phthalimide with potassium hydroxide).
-
Add the primary alkyl halide to the solution. The reaction proceeds via an SN2 mechanism, so it works best for primary and methyl halides.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the N-alkyl phthalimide.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water to remove any remaining DMF and salts.
-
Recrystallize the crude product from a suitable solvent to obtain the pure N-alkyl isoindoline-1,3-dione.
-
Summary of Quantitative Data
The following table summarizes the reaction outcomes for the synthesis of various isoindoline-1,3-dione derivatives using different methodologies.
| Product Name | Starting Materials | Method | Conditions | Yield (%) | M.P. (°C) |
| Phthalimide | Phthalic Anhydride, Urea | Solvent-Free | Neat, heating until solidification | ~68 | 233-234 |
| 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione | Phthalic Anhydride, N-phenylbenzenecarboximidamide | Conventional | Benzene, Reflux | 84 | 144–146 |
| 2-(Phenyl(p-tolylimino)methyl)isoindoline-1,3-dione | Phthalic Anhydride, N-p-tolylbenzenecarboximidamide | Conventional | Benzene, Reflux | 94 | 118–120 |
| 2-(((3-Chlorophenyl)imino)(phenyl)methyl)isoindoline-1,3-dione | Phthalic Anhydride, N-(3-chlorophenyl)benzenecarboximidamide | Conventional | Benzene, Reflux | 78 | 148–150 |
| N-Phthaloylglycine | Phthalimide, KOH, Chloroacetic acid | Microwave | DMF (cat.), 4.5 min, 600W | 95 | 194 |
Data sourced from references.
Characterization of Products
The purity and structure of the synthesized isoindoline-1,3-dione derivatives should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point (M.P.): To check the purity of the synthesized compounds. A sharp melting point range close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups. The imide group typically shows two characteristic C=O stretching bands around 1700-1780 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the synthesized molecule.
Application Notes and Protocols for 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione as a protecting group in organic synthesis. This document includes detailed experimental protocols, data presentation in structured tables, and visualizations of reaction pathways and workflows.
Introduction
This compound, a derivative of phthalimide, serves as a versatile protecting group for primary amines. The phthalimide group provides robust protection, while the vinyloxyethoxy moiety can modulate solubility and potentially offers an orthogonal deprotection strategy. The vinyl ether group is generally stable under basic and neutral conditions but is sensitive to acid.[1] This property must be considered when planning synthetic routes involving this protecting group.
Synthesis of this compound
The synthesis of the parent compound can be achieved through methods analogous to the preparation of other N-substituted phthalimides. A common approach involves the condensation of phthalic anhydride with the corresponding amine or hydroxylamine derivative.[2][3]
Protection of Primary Amines
The protection of primary amines using this compound follows the principles of the Gabriel synthesis, where an alkyl halide is reacted with a phthalimide salt.
General Workflow for Amine Protection
Caption: Workflow for the protection of primary amines.
Experimental Protocol: Protection of a Primary Alkyl Halide
This protocol is adapted from general procedures for the Gabriel synthesis.
Materials:
-
Primary alkyl halide (e.g., benzyl bromide)
-
Potassium this compound (prepared by reacting this compound with potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alkyl halide (1.0 eq) in anhydrous DMF, add potassium this compound (1.1 eq).
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated this compound.
Quantitative Data (Hypothetical):
| Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | N-Benzyl-2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione | DMF | 80 | 5 | 85 |
| 1-Bromobutane | N-Butyl-2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione | DMF | 80 | 6 | 80 |
Deprotection of the Phthalimide Group
The removal of the phthalimide protecting group is a critical step. Common methods include treatment with hydrazine (Ing-Manske procedure) or sodium borohydride reduction followed by acid-catalyzed lactonization.[4][5] Given the acid-lability of the vinyl ether moiety, the hydrazine method is generally preferred.
Deprotection Signaling Pathway
Caption: Deprotection mechanism using hydrazine.
Experimental Protocol: Deprotection using Hydrazine
This protocol is based on a general procedure for the deprotection of phthalimide-protected polyethylene glycol.[6]
Materials:
-
N-alkylated this compound
-
Tetrahydrofuran (THF)
-
Aqueous hydrazine solution (e.g., 35-64 wt. %)
-
Chloroform (or other suitable organic solvent for extraction)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-alkylated this compound (1.0 eq) in THF.
-
Slowly add aqueous hydrazine (40 eq) to the solution at room temperature.
-
Stir the mixture for 4 hours at room temperature. A precipitate of phthalhydrazide may form.
-
Remove the THF under reduced pressure.
-
Add water to the residue and extract the aqueous phase three times with chloroform.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the primary amine.
Quantitative Data:
| Protected Substrate | Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Phthalimid protected PEG | Aqueous Hydrazine | THF | 4 | 70-85 | [6] |
Stability Considerations
The vinyl ether group is known to be stable under basic and neutral conditions. However, it is susceptible to cleavage under acidic conditions, which proceeds via protonation of the double bond.[7] Therefore, acidic reagents for deprotection or other synthetic steps should be avoided when using this protecting group if the vinyloxyethoxy moiety is to be retained.
Summary of Protecting Group Strategy
| Step | Reagents & Conditions | Key Considerations |
| Protection | K-salt of protecting group, Alkyl halide, DMF, 70-80°C | Standard Gabriel synthesis conditions. |
| Deprotection | Aqueous Hydrazine, THF, Room Temperature | Mild conditions to preserve the vinyl ether. |
This application note provides a framework for the utilization of this compound as a protecting group for primary amines. Researchers should optimize the provided protocols for their specific substrates to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione using HPLC-UV and LC-MS/MS
Abstract
This document outlines two robust and sensitive analytical methods for the quantification of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione in solution. Due to the limited availability of published methods for this specific compound, we present generalized yet detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals, providing a strong foundation for method development and validation. The HPLC-UV method is suitable for routine analysis and purity assessment, while the LC-MS/MS method offers high sensitivity and selectivity for trace-level quantification in complex matrices.
Introduction
This compound is a phthalimide derivative with potential applications in organic synthesis and pharmaceutical development.[1][2][3] Accurate and precise quantification is essential for pharmacokinetic studies, quality control, and stability testing. The molecule's structure, which includes a phthalimide chromophore, makes it an excellent candidate for HPLC-UV analysis. For applications requiring lower detection limits, such as bioanalysis, the high sensitivity of LC-MS/MS is advantageous.[4] This note provides comprehensive protocols for both techniques.
Chemical and Physical Properties
-
Compound Name: this compound
-
CAS Number: 391212-30-9[5]
-
Molecular Formula: C₁₂H₁₁NO₄[6]
-
Molecular Weight: 233.22 g/mol [6]
-
Structure:

Method 1: Quantification by HPLC-UV
This method is ideal for the analysis of bulk material, process monitoring, and formulation analysis where concentration levels are expected to be in the µg/mL to mg/mL range.
3.1. Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or deionized
-
Formic acid (FA), LC-MS grade[7]
-
Reference standard of this compound (Purity ≥ 95%)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (based on the phthalimide chromophore)
-
-
Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
3.2. Data Presentation
The following table summarizes the expected performance characteristics of a validated HPLC-UV method.
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Method 2: Quantification by LC-MS/MS
This method is designed for high-sensitivity applications, such as the analysis of biological samples (plasma, urine) or trace impurity quantification, with expected concentrations in the ng/mL to pg/mL range.
4.1. Experimental Protocol
-
Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column thermostat
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
-
Materials and Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): A structurally similar, stable-isotope labeled compound is recommended. If unavailable, a compound with similar chromatographic behavior and ionization properties can be used.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 234.1 [M+H]⁺ (Hypothetical, based on MW of 233.22)
-
Product Ions (Q3): To be determined by infusing a standard solution. Likely fragments would result from the loss of the vinyloxyethoxy group.
-
MRM Transitions:
-
Quantifier: 234.1 → (most intense product ion)
-
Qualifier: 234.1 → (second most intense product ion)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Preparation of Solutions:
-
Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with a suitable matrix (e.g., blank plasma, 50:50 ACN/Water). Spike with the internal standard at a fixed concentration.
-
Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile (containing internal standard) to 1 part of plasma. Vortex, centrifuge, and inject the supernatant.
-
4.2. Data Presentation
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.
| Parameter | Specification |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | ≤ 15.0% (≤ 20.0% at LLOQ) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Visualizations
Diagram 1: Analytical Method Development Workflow
Caption: Workflow for analytical method development.
Diagram 2: Sample Analysis Experimental Workflow
Caption: Experimental workflow for sample analysis.
Diagram 3: LC-MS/MS System Logical Relationship
Caption: Logical relationship of LC-MS/MS components.
References
- 1. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Regiospecific analysis of neutral ether lipids by liquid chromatography/electrospray ionization/single quadrupole mass spectrometry: validation with synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 391212-30-9 | this compound - Moldb [moldb.com]
- 7. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound is typically achieved in two main stages: first, the synthesis of the key intermediate, 2-(2-(vinyloxy)ethoxy)ethanol, and second, its subsequent reaction with a phthalimide source. Two common methods for the second step are the Gabriel Synthesis and the Mitsunobu Reaction.
Q2: Which synthetic route is recommended for higher yields?
A2: Both the Gabriel Synthesis and the Mitsunobu Reaction can provide good yields, but the choice may depend on the available reagents and the scale of the reaction. The Mitsunobu reaction often offers milder reaction conditions and can be advantageous for sensitive substrates. However, the Gabriel synthesis is a well-established and cost-effective method. Yields can be optimized for either route by carefully controlling reaction parameters.
Q3: What are the critical parameters to control for optimizing the yield?
A3: Key parameters for yield optimization include:
-
Purity of reactants: Ensure all starting materials, especially 2-(2-(vinyloxy)ethoxy)ethanol, are pure and dry.
-
Reaction conditions: Temperature, reaction time, and solvent choice are crucial. Anhydrous conditions are particularly important for both the Gabriel and Mitsunobu reactions.
-
Stoichiometry of reagents: Precise control over the molar ratios of the reactants is essential to minimize side products.
-
Purification method: Efficient purification by column chromatography or recrystallization is necessary to isolate the pure product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with potassium permanganate can be useful for visualizing non-UV active spots.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure 2-(2-(vinyloxy)ethoxy)ethanol is pure and anhydrous. Verify the quality of phthalimide, potassium phthalimide, or other reagents. For the Gabriel synthesis, aged potassium phthalimide can be less reactive.[1] |
| Inefficient activation of the alcohol (Gabriel Synthesis) | If preparing an alkyl halide intermediate, ensure the conversion of the alcohol to the halide is complete. Use a reliable halogenating agent (e.g., SOCl₂, PBr₃). |
| Decomposition of reagents (Mitsunobu Reaction) | DEAD and DIAD are sensitive to moisture and light. Use fresh or properly stored reagents. Add the azodicarboxylate slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. |
| Suboptimal reaction temperature | For the Gabriel synthesis, ensure the temperature is high enough to drive the reaction to completion (typically 80-100 °C in DMF).[2] For the Mitsunobu reaction, maintain a low temperature during reagent addition and then allow the reaction to warm to room temperature. |
| Incorrect solvent | Use a suitable polar aprotic solvent for the Gabriel synthesis, such as DMF or DMSO.[2] For the Mitsunobu reaction, THF is a common and effective solvent.[3] Ensure the solvent is anhydrous. |
Issue 2: Formation of Multiple Products (Impure Product)
| Potential Cause | Troubleshooting Step |
| Side reactions of the vinyl ether group | The vinyl ether moiety can be sensitive to acidic conditions, which can lead to hydrolysis or polymerization. Maintain neutral or basic conditions throughout the synthesis and purification steps. |
| Over-alkylation (less common in Gabriel Synthesis) | The Gabriel synthesis is designed to prevent over-alkylation.[2] However, if side products are observed, verify the stoichiometry of the alkyl halide. |
| Formation of by-products (Mitsunobu Reaction) | Triphenylphosphine oxide and the reduced azodicarboxylate are common by-products. Most of these can be removed during aqueous work-up and column chromatography. Recrystallization of the final product can further enhance purity. |
| Incomplete reaction | If starting material is present in the final product, increase the reaction time or temperature (within optimal limits) to ensure complete conversion. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(Vinyloxy)ethoxy)ethanol
This protocol is adapted from a palladium-catalyzed transetherification reaction.
Materials:
-
Diethylene glycol
-
Ethyl vinyl ether (EVE)
-
Palladium(II) acetate
-
1,10-Phenanthroline
-
Dichloromethane (anhydrous)
-
Distilled water
Procedure:
-
In a flask, prepare the catalyst solution by dissolving palladium(II) acetate and 1,10-phenanthroline in dichloromethane.
-
In a separate flask, dissolve diethylene glycol and a molar excess of ethyl vinyl ether in dichloromethane.
-
Add the diethylene glycol/EVE solution to the catalyst solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(2-(vinyloxy)ethoxy)ethanol.
Yield Data: Published yields for similar transetherification reactions can vary. For the synthesis of 2-(2-(vinyloxy)ethoxy)ethanol from tetraethylene glycol, a yield of 50% has been reported.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reported Yield |
| Tetraethylene Glycol | Ethyl Vinyl Ether | Pd(OAc)₂ / 1,10-Phenanthroline | Dichloromethane | 50% |
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
This is a plausible route based on the general principles of the Mitsunobu reaction.[4][5][6]
Materials:
-
2-(2-(Vinyloxy)ethoxy)ethanol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-(2-(vinyloxy)ethoxy)ethanol, phthalimide, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Protocol 3: Synthesis of this compound via Gabriel Synthesis
This route requires the conversion of the starting alcohol to an alkyl halide, followed by reaction with potassium phthalimide.[2][7][8]
Step 3a: Synthesis of 2-(2-(Vinyloxy)ethoxy)ethyl Halide (e.g., Bromide)
Materials:
-
2-(2-(Vinyloxy)ethoxy)ethanol
-
Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
Dissolve 2-(2-(vinyloxy)ethoxy)ethanol in the chosen anhydrous solvent in a flask cooled in an ice bath.
-
Slowly add the halogenating agent (e.g., PBr₃) dropwise to the solution.
-
Allow the reaction to proceed at 0 °C and then warm to room temperature.
-
Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alkyl halide. This intermediate is often used directly in the next step without extensive purification.
Step 3b: N-Alkylation of Potassium Phthalimide
Materials:
-
2-(2-(Vinyloxy)ethoxy)ethyl halide
-
Potassium phthalimide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Suspend potassium phthalimide in anhydrous DMF in a round-bottom flask.
-
Add the crude 2-(2-(vinyloxy)ethoxy)ethyl halide to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Yield Data for Gabriel Synthesis: The overall yield for the Gabriel synthesis can range from 70-90% depending on the specific substrate and reaction conditions.[7]
| Substrate Type | Solvent | Temperature | Typical Yield Range |
| Primary Alkyl Halide | DMF | 80-100 °C | 70-90%[7] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Key factors influencing the reaction yield.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Side Reactions in the Deprotection of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the deprotection of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address specific issues related to potential side reactions, particularly those involving the acid-labile vinyloxy group.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Amine | Incomplete Deprotection: The reaction may not have proceeded to completion. | Optimize Reaction Conditions: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Consider a modest increase in temperature or the amount of deprotection reagent used. |
| Degradation of Product: The vinyloxy group is highly susceptible to cleavage under acidic conditions. | Maintain Neutral or Basic pH: Strictly avoid acidic reagents and workup conditions. Ensure all solvents and reagents are free of acidic impurities. | |
| Formation of Unexpected Byproducts | Acid-Catalyzed Cleavage of Vinyl Ether: The presence of acid can lead to the hydrolysis of the vinyl ether, a primary side reaction. | Employ Compatible Deprotection Methods: Utilize hydrazinolysis or sodium borohydride reduction, which are performed under neutral to basic conditions. |
| Phthalhydrazide Precipitation (Hydrazinolysis): This is an expected byproduct of deprotection with hydrazine and can sometimes be difficult to separate. | Controlled Precipitation and Removal: After the reaction is complete, careful acidification of the mixture will precipitate the phthalhydrazide, which can be removed by filtration. The desired product will remain in the filtrate as a salt.[1] | |
| Difficulty in Product Isolation | Product Solubility: The ethoxy moiety can increase the water solubility of the resulting amine, complicating extraction. | Optimize Extraction Procedure: If standard solvents like dichloromethane or ethyl acetate are ineffective, consider using a more polar solvent such as n-butanol. "Salting out" by saturating the aqueous layer with sodium chloride can also improve extraction efficiency into the organic phase. |
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is most suitable for this compound?
A1: Due to the acid-sensitive nature of the vinyloxy group, methods that proceed under neutral or basic conditions are strongly recommended. The most common and effective methods are hydrazinolysis (the Ing-Manske procedure) and reduction with sodium borohydride (NaBH₄). Acidic deprotection methods, such as refluxing with hydrochloric or hydrobromic acid, should be avoided as they will likely cleave the vinyl ether.
Q2: What are the primary side products I should be aware of during the deprotection of this compound?
A2: The most significant side reaction is the acid-catalyzed hydrolysis of the vinyl ether, which yields acetaldehyde and 2-(2-hydroxyethoxy)isoindoline-1,3-dione. In the presence of strong acids, polymerization of the vinyl ether can also occur. When using hydrazinolysis, the formation of a phthalhydrazide precipitate is an expected byproduct.
Q3: How can I confirm if the vinyl ether group has been cleaved during my reaction?
A3: The cleavage of the vinyl ether will result in the formation of acetaldehyde, which is volatile and may not be easily detectable. However, the other product, 2-(2-hydroxyethoxy)isoindoline-1,3-dione, will have a different polarity and should be visible as a separate spot on a TLC plate. You can also use techniques like ¹H NMR to check for the disappearance of the characteristic vinyl protons and the appearance of an aldehyde proton.
Q4: Is the ether linkage in the 2-(vinyloxy)ethoxy side chain susceptible to cleavage?
A4: The ether linkage is generally stable under the recommended neutral or basic deprotection conditions. Neither hydrazine nor sodium borohydride will cleave this type of ether bond under standard reaction conditions.
Detailed Experimental Protocols
Protocol 1: Deprotection via Hydrazinolysis
This method is a widely used and effective procedure for phthalimide deprotection.
Materials:
-
This compound
-
Ethanol or Methanol
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (10-20 mL per gram of substrate).
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate the phthalhydrazide.
-
Filter the mixture and wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.
-
Basify the aqueous layer to a pH > 10 with a NaOH solution.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the desired amine.
Protocol 2: Deprotection via Sodium Borohydride Reduction
This is a milder alternative to hydrazinolysis.[2]
Materials:
-
This compound
-
Methanol or 2-Propanol
-
Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Water
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of 2-propanol and water.
-
Add sodium borohydride (4.0-5.0 equivalents) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully add glacial acetic acid to quench excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the mixture and remove the 2-propanol via rotary evaporation.
-
Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.
-
Basify the aqueous layer with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the amine.
Visualizations of Reaction Pathways and Workflows
Caption: Recommended deprotection pathway.
Caption: Undesired acid-catalyzed side reaction.
Caption: A logical troubleshooting workflow.
References
Purification challenges of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione by column chromatography
Technical Support Center: Purification of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound during purification?
A1: The primary stability concern is the vinyloxy group, which is susceptible to hydrolysis or decomposition under acidic conditions. Standard silica gel is acidic and can cause the degradation of your compound on the column.[1] It is crucial to use a neutralized stationary phase for purification.
Q2: What type of stationary phase is recommended for the column chromatography of this compound?
A2: Due to the sensitivity of the vinyloxy group to acid, it is highly recommended to use deactivated or neutralized silica gel.[2] You can neutralize silica gel by preparing a slurry in a solvent system containing a small amount of a base, such as triethylamine (typically 0.1-1%). Alumina (neutral or basic) can also be considered as an alternative stationary phase.[1]
Q3: What solvent systems (eluents) are suitable for the chromatography of N-substituted isoindoline-1,3-diones?
A3: N-substituted isoindoline-1,3-diones are typically purified using normal-phase chromatography.[3][4] Common solvent systems consist of a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][5] The optimal ratio should be determined by thin-layer chromatography (TLC) first.
Q4: How can I monitor the progress of the column chromatography?
A4: The progress should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). This allows you to identify which fractions contain your desired product and whether the separation from impurities is successful.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Problem: My compound is decomposing on the column.
-
Possible Cause: The silica gel is too acidic, leading to the degradation of the acid-sensitive vinyloxy group.[1]
-
Solution:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent containing 0.5-1% triethylamine. Let it stand for an hour, then pack the column as usual. Use an eluent containing a small amount of triethylamine as well.[2]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or florisil as an alternative to silica gel.[1]
-
Perform 2D TLC: To confirm stability, spot your compound on a TLC plate, run it in one direction, let the plate dry, and then run it again in the perpendicular direction with the same solvent. If a new spot appears, it indicates decomposition on the silica.[1]
-
Problem: The compound is not eluting from the column, or it is eluting very slowly (tailing).
-
Possible Cause 1: The eluent system is not polar enough.
-
Solution 1: Gradually increase the polarity of your eluent. For example, if you are using a 20:80 mixture of ethyl acetate to hexane, try increasing it to 30:70 or higher. This should increase the Rf value and speed up the elution.[1]
-
Possible Cause 2: The compound may have poor solubility in the chosen eluent, causing it to streak or tail down the column.
-
Solution 2: If you observe tailing, once the compound starts to elute, you can significantly increase the solvent polarity to push the remaining product off the column more quickly, provided there are no closely eluting impurities.[1]
Problem: All my fractions are mixed, even though the separation looked good on TLC.
-
Possible Cause 1: The column was overloaded with the crude sample.
-
Solution 1: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
-
Possible Cause 2: The sample was not loaded onto the column in a concentrated, narrow band.[6]
-
Solution 2: Dissolve your sample in the minimum amount of solvent before loading it onto the column.[6] If the compound is not very soluble in the eluent, consider "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this powder to the top of your packed column.[6]
Problem: I can't find my compound in any of the fractions.
-
Possible Cause 1: The compound may have eluted very quickly in the solvent front.
-
Solution 1: Always check the very first fractions collected, as your compound might be less polar than anticipated.[1]
-
Possible Cause 2: The fractions are too dilute to be detected by your analytical method (e.g., TLC with UV).
-
Solution 2: Try concentrating some of the fractions where you expected your compound to elute and re-analyze them.[1]
Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System Components | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / n-Hexane | 10:90 to 50:50 | Low to Medium | A good starting point for many N-substituted isoindoline-1,3-diones.[3] |
| Dichloromethane / n-Hexane | 20:80 to 60:40 | Low to Medium | Offers different selectivity compared to ethyl acetate. |
| Acetone / n-Hexane | 10:90 to 40:60 | Medium | Acetone is more polar than ethyl acetate. |
Aim for an Rf value of ~0.2-0.3 on TLC for good separation on the column.
Experimental Protocols
Protocol: Column Chromatography with Neutralized Silica Gel
-
Slurry Preparation: In a beaker, add your calculated amount of silica gel (e.g., 30 g for 1 g of crude product). Add the non-polar component of your eluent (e.g., n-hexane) containing 0.5% (v/v) triethylamine until a pourable slurry is formed. Stir gently for 15-30 minutes.
-
Column Packing: Carefully pour the slurry into your column. Use gentle pressure or tapping to ensure even packing and remove any air bubbles.
-
Equilibration: Once packed, add your starting eluent (also containing 0.5% triethylamine) and allow it to run through the column until the packed bed is stable and fully equilibrated. Do not let the solvent level drop below the top of the silica.[6]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.[6]
-
-
Elution: Carefully add your eluent and begin collecting fractions. Start with the polarity determined from your TLC analysis and increase it gradually if needed to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified compound.
Mandatory Visualization
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl vinyl ether | 935-04-6 [chemicalbook.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing polymerization of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione to prevent unwanted polymerization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Monomer appears viscous, hazy, or contains solid particles. | Onset of polymerization. | Do not use. The monomer has started to polymerize and may not be suitable for your experiment. Dispose of the material according to your institution's hazardous waste guidelines. For future prevention, review your storage conditions and inhibitor concentration. |
| Monomer polymerizes unexpectedly during a reaction. | 1. Insufficient inhibitor in the starting material. 2. Removal of inhibitor before the reaction without immediate use. 3. High reaction temperature accelerating polymerization. 4. Presence of contaminants that can initiate polymerization. | 1. Check the inhibitor concentration before use. 2. Use the monomer immediately after inhibitor removal. 3. If possible, lower the reaction temperature. 4. Ensure all glassware and reagents are clean and dry. |
| Color of the monomer has changed significantly (e.g., yellowing). | Degradation of the monomer or inhibitor. | While a slight color change may not affect reactivity, a significant change could indicate degradation. It is recommended to test a small amount to ensure it meets your experimental requirements. Consider re-purifying the monomer if necessary. |
| Inhibitor concentration is below the recommended level. | Depletion over time, accelerated by improper storage (e.g., high temperature, exposure to light). | Add more of the appropriate inhibitor (e.g., 4-tert-Butylcatechol, TBC) to bring the concentration back to the recommended range. See the protocol for "Monitoring and Adjusting Inhibitor Concentration." |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize the risk of polymerization, the monomer should be stored under the following conditions:
-
Atmosphere: Store with a headspace of air. Oxygen is necessary for common phenolic inhibitors like 4-tert-Butylcatechol (TBC) to function effectively.[3] Do not store under an inert atmosphere such as nitrogen if using a phenolic inhibitor.
-
Light: Protect from light by storing in an amber or opaque container.[3]
-
Container: Use a well-sealed container made of non-reactive material, such as glass or compatible plastic, to prevent contamination and moisture ingress.[4]
Q2: What type of inhibitor is typically used for this monomer and at what concentration?
A2: 4-tert-Butylcatechol (TBC) is a common inhibitor for vinyl monomers.[5] A typical concentration range for vinyl monomers is 10-100 ppm (mg/L).[3] One supplier indicates this product is sold with TBC as a stabilizer.[5] For long-term storage, it is crucial to maintain the inhibitor concentration within the recommended range.
Q3: How often should I check the inhibitor concentration?
A3: For long-term storage, it is advisable to check the inhibitor concentration every 1-2 months. The depletion rate will depend on the storage conditions. Higher temperatures will lead to a faster depletion of the inhibitor.
Q4: Can I remove the inhibitor before my experiment?
A4: Yes, the inhibitor can be removed if it interferes with your reaction. Common methods for removing phenolic inhibitors include passing the monomer through a column of activated basic alumina or washing with an aqueous alkaline solution. However, once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately.
Q5: What should I do in case of a runaway polymerization?
A5: A runaway polymerization is a hazardous situation that can lead to a rapid increase in temperature and pressure. In the event of a suspected runaway polymerization:
-
Evacuate the immediate area.
-
If it is safe to do so, cool the container externally with a water or ice bath.
-
Do not attempt to open a container that is hot or bulging.
-
Alert your institution's safety officer. For reactions, having a "quench" solution readily available is a good practice. A common quenching agent for cationic polymerization is a dilute solution of a strong base in an alcohol, such as methanolic ammonia or sodium methoxide. For radical polymerization, a high concentration of an inhibitor like TBC or hydroquinone can be added.
Quantitative Data Summary
The following table provides recommended storage conditions and inhibitor levels for this compound. The TBC depletion rates are illustrative and should be determined experimentally for your specific storage conditions using the provided protocols.
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2-8°C | Refrigeration is crucial to slow down both potential polymerization and inhibitor depletion.[1][2] |
| Inhibitor | 4-tert-Butylcatechol (TBC) | A common and effective inhibitor for vinyl monomers.[5] |
| Inhibitor Concentration | 50-100 ppm (mg/L) | This range is a general guideline. The optimal concentration may vary. |
| Atmosphere | Air headspace | Oxygen is required for TBC to function as an inhibitor.[3] |
| Container | Amber glass bottle | Provides protection from light and is non-reactive.[3] |
| Illustrative TBC Depletion Rate at 4°C | ~1-2 ppm/month | This is an estimate. Actual rates should be determined experimentally. |
| Illustrative TBC Depletion Rate at 25°C | ~5-10 ppm/month | This is an estimate. Actual rates should be determined experimentally. |
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
Objective: To visually assess the monomer for early signs of polymerization.
Materials:
-
Sample of this compound in its container.
-
Clean, dry glass vial.
-
White and black backgrounds.
Procedure:
-
Before opening, gently swirl the original container to ensure homogeneity. Avoid vigorous shaking.
-
In a well-ventilated fume hood, dispense a small aliquot of the monomer into a clean, dry glass vial.
-
Hold the vial against a white background and observe for any color changes, haziness, or the presence of dark particulate matter.
-
Hold the vial against a black background to better visualize any light-colored precipitates or suspended particles.
-
Tilt the vial and observe the flow of the liquid. An increase in viscosity (slower flow) compared to a fresh sample is an indicator of polymerization.
-
Record your observations. If any signs of polymerization are present, the monomer may not be suitable for use.
Protocol 2: Monitoring and Adjusting Inhibitor (TBC) Concentration (Adapted from ASTM D4590)
Objective: To quantitatively determine the concentration of TBC in the monomer using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Toluene (or another suitable solvent that does not absorb in the analysis region)
-
Sodium hydroxide solution (1 M)
-
TBC standard
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of TBC in toluene (e.g., 1000 ppm).
-
From the stock solution, prepare a series of standard solutions with known TBC concentrations (e.g., 0, 5, 10, 20, 50 ppm) in toluene.
-
For each standard, mix a known volume (e.g., 10 mL) with an equal volume of 1 M sodium hydroxide solution in a separatory funnel and shake vigorously. The TBC will be extracted into the aqueous layer, forming a colored complex.
-
Allow the layers to separate and collect the aqueous (lower) layer.
-
Measure the absorbance of the aqueous layer at the wavelength of maximum absorbance for the TBC-NaOH complex (around 490 nm).
-
Plot a graph of absorbance versus TBC concentration. This is your calibration curve.
-
-
Sample Analysis:
-
Take a known volume of your stored this compound sample and dilute it with toluene.
-
Follow the same extraction procedure as with the standards (mixing with 1 M NaOH solution).
-
Measure the absorbance of the aqueous layer at the same wavelength.
-
Using the calibration curve, determine the concentration of TBC in your sample.
-
-
Adjusting Concentration:
-
If the measured TBC concentration is below the desired level (e.g., 50 ppm), calculate the amount of TBC needed to bring it back into the target range.
-
Prepare a concentrated stock solution of TBC and add the calculated amount to your monomer, ensuring thorough mixing.
-
Protocol 3: Accelerated Stability Study
Objective: To estimate the long-term stability and shelf-life of the monomer under recommended storage conditions.
Materials:
-
Several sealed amber vials of this compound with a known initial TBC concentration.
-
Ovens or incubators set at different elevated temperatures (e.g., 25°C, 40°C, 50°C).
-
Refrigerator set at the recommended storage temperature (2-8°C).
-
UV-Vis spectrophotometer.
-
Viscometer.
Procedure:
-
Place several sealed vials of the monomer at each of the selected temperatures (including the refrigerated control).
-
At regular intervals (e.g., weekly for the elevated temperatures, monthly for the refrigerated samples), remove one vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Perform a visual inspection (Protocol 1) for any signs of polymerization.
-
Measure the TBC concentration (Protocol 2).
-
(Optional) Measure the viscosity. A significant increase in viscosity indicates the onset of polymerization.
-
Plot the TBC concentration versus time for each temperature. This will give you the depletion rate at each condition.
-
The data from the elevated temperatures can be used in the Arrhenius equation to predict the long-term depletion rate at the recommended storage temperature. The shelf-life can be defined as the time it takes for the TBC concentration to fall below the minimum effective level (e.g., 10 ppm).
Visualizations
Caption: Workflow for the storage and monitoring of this compound.
Caption: Factors influencing the polymerization of vinyl monomers and corresponding preventative measures.
References
Troubleshooting low conversion in Mitsunobu reactions with 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
Technical Support Center: Mitsunobu Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione as a nucleophile in the Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low conversion in my Mitsunobu reaction using this compound. What are the common causes?
Low conversion in a Mitsunobu reaction can stem from several factors. The most common issues include:
-
Inactive or Degraded Reagents: Triphenylphosphine (PPh₃) can oxidize over time, and azodicarboxylates like DEAD or DIAD are sensitive to light and moisture.[1] Using old or improperly stored reagents is a frequent cause of failure.
-
Presence of Water: The Mitsunobu reaction is a dehydration process, and any water in the reaction mixture will consume the reagents, reducing the yield.[2] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Incorrect Reagent Stoichiometry: Typically, a slight excess (1.2-1.5 equivalents) of PPh₃ and the azodicarboxylate is used to drive the reaction to completion.[1] Insufficient reagent amounts can lead to incomplete conversion.[3]
-
Sub-optimal Reaction Conditions: The reaction may require optimization of temperature or reaction time. While many reactions proceed at 0 °C to room temperature, sluggish systems may benefit from gentle heating (e.g., 40-50 °C) or extended reaction times.[2][4]
-
Acidity of the Nucleophile: The nucleophile's proton must be acidic enough (pKa generally ≤ 13) to be deprotonated by the betaine intermediate formed from PPh₃ and the azodicarboxylate.[5][6] N-hydroxyphthalimide derivatives are known to be effective nucleophiles in this regard.[7]
Q2: Could the vinyloxy group in this compound be causing complications?
Yes, the vinyloxy group is an acid-sensitive functional group. While the Mitsunobu reaction is nominally run under neutral conditions, the pKa of the nucleophile and the formation of various intermediates can influence the reaction environment. If the conditions become acidic, the vinyloxy group could potentially be cleaved or undergo side reactions. It is crucial to maintain anhydrous and neutral conditions throughout the reaction and workup.
Q3: What are the typical side products, and how can they be minimized and removed?
The two major byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazinedicarboxylate (e.g., diethyl hydrazinedicarboxylate).[2][8] These byproducts are generated stoichiometrically and can complicate purification.
Minimization Strategies:
-
Use alternative reagents designed for easier removal, such as polymer-supported triphenylphosphine or di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the byproducts can be removed by filtration.[5]
-
Employ phosphorane-based reagents like (cyanomethylene)tributylphosphorane (CMBP), which produce more easily separable byproducts like acetonitrile and tributylphosphine oxide.[5][9]
Removal Strategies:
-
Crystallization/Precipitation: TPPO and the hydrazine byproduct can often be precipitated from the crude reaction mixture by diluting with a non-polar solvent like diethyl ether or hexanes, followed by filtration.[10][11]
-
Chromatography: Flash column chromatography is a standard method for separating the desired product from the byproducts.[4]
-
Acidic Wash: If using phosphines with basic groups, such as (4-dimethylaminophenyl)diphenylphosphine, the resulting phosphine oxide byproduct can be removed with a dilute acid wash.[8][12]
Q4: Does the order of reagent addition significantly impact the reaction outcome?
Yes, the order of addition can be critical.[5] The most common and often successful procedure involves dissolving the alcohol, the nucleophile (this compound), and triphenylphosphine in an anhydrous solvent (like THF) and then slowly adding the azodicarboxylate (DEAD or DIAD) at 0 °C.[5]
However, for challenging substrates, an alternative "pre-formation" method may yield better results. This involves adding the azodicarboxylate to the triphenylphosphine first at 0 °C to form the betaine intermediate, followed by the addition of the alcohol and, finally, the nucleophile.[5][13]
Q5: My reaction is sluggish and stalls. How can I drive it to completion?
If starting materials remain after several hours at room temperature, consider the following:
-
Increase Reagent Excess: For sterically hindered or electronically challenging substrates, increasing the excess of PPh₃ and azodicarboxylate to 1.5-2.0 equivalents can improve yields.[2]
-
Elevate Temperature: Gently warming the reaction mixture to 40-50 °C can increase the reaction rate.[2] Monitor the reaction carefully by TLC to avoid decomposition of reactants or products.
-
Extend Reaction Time: Some reactions simply require longer times, up to 24 hours, to reach completion.[2]
-
Change Solvent: While THF is the most common solvent, others like dichloromethane (DCM) or toluene can sometimes improve results.[4][13]
Troubleshooting and Optimization
The following diagram outlines a logical workflow for troubleshooting low conversion issues.
Caption: Troubleshooting workflow for low Mitsunobu reaction conversion.
Data Tables for Reaction Optimization
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive reagents (PPh₃, DEAD/DIAD) | Use freshly opened or purified reagents.[2] |
| Wet solvent or glassware | Use anhydrous solvent and flame-dried glassware under an inert atmosphere.[1] | |
| Insufficient reagent stoichiometry | Increase PPh₃ and azodicarboxylate to 1.5-2.0 equivalents.[2] | |
| Low reaction temperature/short time | Allow the reaction to stir longer (up to 24h) or warm gently to 40-50 °C.[2] | |
| Formation of side products | Nucleophile pKa is too high (>13) | This is unlikely for N-hydroxyphthalimide, but consider using a stronger base if deprotonation is an issue.[5] |
| Reaction of azodicarboxylate with alcohol | This can occur if the primary nucleophile is not reactive enough. Ensure pKa is appropriate.[5] | |
| Degradation of vinyloxy group | Ensure strictly neutral conditions; avoid acidic workup steps until the product is protected or isolated. | |
| Difficult purification | High polarity/solubility of byproducts | Precipitate byproducts by adding a non-polar solvent (hexanes/ether) to the concentrated crude mixture.[10] |
| Use modified reagents (e.g., polymer-supported PPh₃) for easier filtration-based removal.[14] |
Table 2: Comparison of Common Mitsunobu Reagents
| Reagent Type | Example | M.W. | Key Characteristics |
| Azodicarboxylate | DEAD (Diethyl azodicarboxylate) | 174.15 | Classic reagent, but toxic and potentially explosive.[15] |
| DIAD (Diisopropyl azodicarboxylate) | 202.21 | More stable and commonly used alternative to DEAD.[5] | |
| DCAD (Di-(4-chlorobenzyl)azodicarboxylate) | 353.18 | Hydrazine byproduct is easily removed by filtration.[5] | |
| ADDP (1,1'-(Azodicarbonyl)dipiperidine) | 252.30 | Used for less acidic nucleophiles as its betaine intermediate is a stronger base.[5] | |
| Phosphine | PPh₃ (Triphenylphosphine) | 262.29 | Standard reagent; byproduct (TPPO) can be difficult to remove.[8] |
| PBu₃ (Tributylphosphine) | 202.32 | More nucleophilic than PPh₃; byproduct is often easier to remove via chromatography.[9] | |
| Polymer-supported PPh₃ | Variable | Allows for easy removal of the phosphine and its oxide by filtration.[14] |
Experimental Protocol
General Procedure for the Mitsunobu reaction of an alcohol with this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the solids in anhydrous THF (to a concentration of ~0.1-0.2 M with respect to the alcohol).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly, add a solution of DIAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture over 20-30 minutes. Maintain the temperature at 0 °C during the addition. A color change from yellow/orange to a paler shade and/or the formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue can be purified by first attempting to precipitate the byproducts. Redissolve the crude material in a minimal amount of dichloromethane (DCM) and add cold diethyl ether or hexanes to precipitate the TPPO and hydrazine derivative. Filter the solids and wash with cold ether.
-
Concentrate the filtrate and purify the desired product by flash column chromatography on silica gel.
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Mitsunobu reaction.
Caption: Key steps in the Mitsunobu reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 15. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
Improving the efficiency of phthalimide cleavage with hydrazine hydrate
Welcome to our dedicated technical support center for optimizing the cleavage of phthalimides using hydrazine hydrate. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve the efficiency and yield of this crucial deprotection step in the Gabriel synthesis and related methodologies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered in the lab.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the phthalimide cleavage process with hydrazine hydrate, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Primary Amine
-
Question: My reaction is showing very low conversion to the primary amine, or it's not working at all. What could be the problem?
-
Answer: Low or no yield is a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Reagent: Ensure you are using a sufficient excess of hydrazine hydrate. A common starting point is 1.2-1.5 equivalents, but for stubborn substrates, this can be increased to 2-10 equivalents.[1][2]
-
Reaction Temperature: The reaction may require heating. Refluxing in a suitable solvent like ethanol is a standard procedure.[1][3] If the reaction is still sluggish, consider switching to a higher-boiling solvent such as isopropanol, but be mindful of potential side reactions at elevated temperatures.[2]
-
Reaction Time: Some substrates react slowly. It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the reaction has stalled, extending the reaction time may be necessary.
-
Substrate Reactivity: Electron-withdrawing groups on the phthalimide ring can deactivate the carbonyl groups, making them less susceptible to nucleophilic attack by hydrazine.[2] For such substrates, more forcing conditions (higher temperature, more hydrazine) may be required.
-
Issue 2: Incomplete Reaction and Presence of Starting Material
-
Question: Even after a prolonged reaction time, I still observe a significant amount of the starting N-alkylphthalimide. How can I drive the reaction to completion?
-
Answer: An incomplete reaction is a common hurdle. Here are several strategies to improve conversion:
-
Optimize Hydrazinolysis: The standard Ing-Manske procedure can be enhanced. After the initial reaction with hydrazine hydrate, the addition of a base like sodium hydroxide (NaOH) can facilitate the breakdown of intermediates and improve yields.[2][4]
-
Increase Hydrazine Equivalents: A larger excess of hydrazine can help push the equilibrium towards the products.[2]
-
Elevate Temperature: Gently increasing the reaction temperature can accelerate the rate of reaction.[2]
-
Issue 3: Formation of Side Products and Difficult Purification
-
Question: I'm observing unexpected spots on my TLC plate, and purifying my target amine is proving difficult. What are these side products, and how can I minimize them and purify my product?
-
Answer: Side reactions can complicate your synthesis. Here's how to address them:
-
Potential Side Reactions: If your substrate contains other functional groups sensitive to nucleophiles, such as esters or amides, hydrazine can potentially react with them, leading to undesired byproducts like acid hydrazides.[5]
-
Minimizing Side Reactions: To mitigate side reactions, you can try optimizing the reaction conditions by using a minimal excess of hydrazine and running the reaction at the lowest effective temperature.[5]
-
Purification Strategy: The primary byproduct of the reaction is phthalhydrazide, which is typically a solid precipitate.[6]
-
Filtration: The bulk of the phthalhydrazide can often be removed by simple filtration.[1][2]
-
Acidification: Acidifying the reaction mixture with hydrochloric acid (HCl) can further precipitate the phthalhydrazide, aiding its removal.[1][2]
-
Extraction: After removing the precipitate, the filtrate can be made basic to deprotonate the amine salt. The free primary amine can then be extracted into an organic solvent.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrazine hydrate in phthalimide cleavage? A1: Hydrazine hydrate acts as a strong nucleophile.[6] It attacks the carbonyl carbons of the phthalimide ring, leading to the cleavage of the C-N bonds and the liberation of the primary amine.[6][7] This process is often referred to as the Ing-Manske procedure.[3]
Q2: How can I effectively remove the phthalhydrazide byproduct? A2: Phthalhydrazide is a sparingly soluble solid.[6][8] The most common method for its removal is filtration.[1] Acidifying the reaction mixture with an acid like HCl can enhance its precipitation before filtration.[1][2] A subsequent aqueous workup allows for the extraction of the desired amine into an organic layer, leaving any remaining phthalhydrazide in the aqueous phase or as an insoluble solid at the interface.[2]
Q3: Are there milder alternatives to hydrazine hydrate for phthalimide cleavage? A3: Yes, for substrates that are sensitive to hydrazinolysis, other methods can be employed. Reductive cleavage with sodium borohydride in isopropanol is an exceptionally mild option.[3] Aminolysis with other amines, such as methylamine, can also be used.[1]
Q4: Why is my reaction slow when I have an electron-withdrawing group on the phthalimide ring? A4: Electron-withdrawing groups, such as fluorine, decrease the electron density at the carbonyl carbons of the phthalimide.[2] This makes them less electrophilic and, therefore, less reactive towards nucleophilic attack by hydrazine, leading to slower reaction rates.[2]
Data Presentation: Enhancing Reaction Efficiency
The following tables summarize quantitative data from studies on improving the efficiency of phthalimide cleavage.
Table 1: Effect of NaOH Addition on Reaction Time for Hydrazinolysis
| N-Substituent | Reagent | Base Added (equiv. NaOH) | Reaction Time (h) to 80% Yield |
| Phenyl | Hydrazine | 0 | 5.3 |
| Phenyl | Hydrazine | 1 | 1.6 |
| Phenyl | Hydrazine | 5 | 1.2 |
Data sourced from a study on an improved Ing-Manske procedure, demonstrating a significant reduction in reaction time with the addition of NaOH after the initial reaction with hydrazine.[4]
Table 2: Comparison of Different Cleavage Reagents and Conditions
| N-Substituent | Reagent | Base Added (equiv. NaOH) | Reaction Time (h) to 80% Yield |
| 4-Ethylphenyl | Hydroxylamine | 0 | 7.5 |
| 4-Ethylphenyl | Hydroxylamine | 10 | 4.0 |
| 4-Ethylphenyl | Hydroxylamine | 20 | 2.0 |
| 2-Ethylphenyl | Methylamine | 0 | 1.7 |
| 2-Ethylphenyl | Methylamine | 1 | 1.0 |
| 2-Ethylphenyl | Methylamine | 25 | 0.7 |
This table provides a comparison of reaction times for different aminolysis reagents and the effect of added base.[1]
Experimental Protocols
Protocol 1: Standard Ing-Manske Procedure for Phthalimide Cleavage
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.[1]
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will cause the phthalhydrazide to precipitate.[1]
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation.[1]
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[1]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[1]
-
Make the remaining aqueous solution strongly basic (pH > 12) by adding a concentrated NaOH solution.[1]
-
Extract the liberated primary amine with dichloromethane (3x the volume of the aqueous layer).[1]
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or chromatography if necessary.[1]
Visualizations
Caption: Experimental workflow for phthalimide cleavage using hydrazine hydrate.
Caption: Decision tree for troubleshooting low yield in phthalimide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
Technical Support Center: Stability and Use of the Vinyloxy Group in Organic Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and application of the vinyloxy group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the vinyloxy group to acidic and basic conditions?
A1: The vinyloxy group is generally stable under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions. This acid lability is a key characteristic often exploited in its use as a protecting group for alcohols.
Q2: What is the mechanism of vinyloxy group cleavage in acidic conditions?
A2: The acid-catalyzed hydrolysis of a vinyl ether proceeds through a well-established mechanism. The rate-determining step is the protonation of the β-carbon of the vinyl group, which leads to the formation of a resonance-stabilized carbocation intermediate. This is followed by the rapid addition of water to form a hemiacetal, which then readily decomposes to yield an aldehyde or ketone and the corresponding alcohol.
Q3: Can Lewis acids cleave vinyloxy groups?
A3: Yes, Lewis acids can also promote the cleavage of vinyloxy ethers. The ether oxygen can coordinate with the Lewis acid, activating the group towards nucleophilic attack or rearrangement. Therefore, it is crucial to consider the Lewis acidity of all reagents when working with molecules containing a vinyloxy group.
Q4: Are there any common side reactions to be aware of during the acidic cleavage of vinyloxy groups?
A4: A common side reaction, particularly with strong acids or at elevated temperatures, is the cationic polymerization of the vinyl ether. To minimize this, it is advisable to use mild acidic conditions, catalytic amounts of acid, and low reaction temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the vinyloxy group.
Problem 1: Incomplete or slow deprotection of the vinyloxy group.
-
Possible Cause: The acidic conditions are too mild (e.g., insufficient acid concentration, weak acid).
-
Solution:
-
Increase the concentration of the acid.
-
Switch to a stronger acid (e.g., from acetic acid to dilute HCl or p-toluenesulfonic acid).
-
Gently warm the reaction mixture, monitoring closely for the formation of side products.
-
-
Possible Cause: Steric hindrance around the vinyloxy group is slowing down the protonation step.
-
Solution:
-
Increase the reaction time.
-
Employ a stronger acid catalyst.
-
Problem 2: Formation of unexpected byproducts during deprotection.
-
Possible Cause: Cationic polymerization of the vinyl ether.
-
Solution:
-
Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Add the acid catalyst slowly to the reaction mixture to avoid localized high concentrations.
-
-
Possible Cause: The substrate contains other acid-sensitive functional groups (e.g., acetals, silyl ethers) that are also being cleaved.
-
Solution:
-
Carefully select the acidic conditions to achieve selective deprotection. For instance, very mild acids like PPTS may cleave a vinyloxy group while leaving a more stable acetal intact.
-
Consider using a different protecting group strategy that offers better orthogonality.
-
Problem 3: The vinyloxy group is unexpectedly cleaved during a reaction.
-
Possible Cause: The reaction conditions, thought to be neutral or basic, are generating trace amounts of acid.
-
Solution:
-
Ensure all reagents and solvents are free of acidic impurities.
-
Consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine) to the reaction mixture as an acid scavenger.
-
Quantitative Data: Acid-Catalyzed Hydrolysis of Vinyloxy Ethers
The rate of acid-catalyzed hydrolysis of vinyloxy ethers is highly dependent on the structure of the ether and the specific acidic conditions employed. The following table summarizes representative second-order rate constants (kH+) for the hydrolysis of various vinyl ethers in the presence of a hydronium ion catalyst.
| Vinyloxy Ether Compound | kH+ (M⁻¹s⁻¹) at 25 °C | Reference(s) |
| Methyl vinyl ether | 0.76 | [1] |
| Ethyl vinyl ether | 0.58 | [2] |
| Isopropyl vinyl ether | 0.25 | [2] |
| n-Butyl vinyl ether | 0.53 | [2] |
| Isobutyl vinyl ether | 0.38 | [2] |
| 2-Chloroethyl vinyl ether | 0.018 | [2] |
| Methyl isopropenyl ether | 275 | [2] |
| 2,3-Dihydropyran | 0.045 | [2] |
| 4-Methoxy-1,2-dihydronaphthalene | 23 | [1] |
Note: The reactivity of vinyl ethers in acid-catalyzed hydrolysis is significantly influenced by the electronic and steric nature of the substituents on the double bond. Electron-donating groups generally accelerate the reaction by stabilizing the intermediate carbocation, while electron-withdrawing groups have the opposite effect.
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of a Vinyloxy Ether under Mild Acidic Conditions
This protocol describes a standard method for the cleavage of a vinyloxy ether using pyridinium p-toluenesulfonate (PPTS).
Materials:
-
Vinyloxy ether substrate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the vinyloxy ether substrate in methanol or ethanol (typically 0.1 to 0.5 M concentration).
-
Add a catalytic amount of PPTS (typically 0.1 to 0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Synthesis of a Vinyloxy Ether via Palladium-Catalyzed Transetherification
This protocol provides a method for the synthesis of functionalized vinyl ethers from the corresponding alcohol and ethyl vinyl ether.[3]
Materials:
-
Alcohol substrate
-
Ethyl vinyl ether (EVE)
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,10-Phenanthroline
-
Dichloromethane (DCM), anhydrous
-
Hexane
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the catalyst solution by dissolving palladium(II) acetate (e.g., 2 mol%) in anhydrous dichloromethane.
-
To this solution, add a solution of 1,10-phenanthroline (e.g., 3 mol%) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the alcohol substrate in anhydrous dichloromethane.
-
Add a large excess of ethyl vinyl ether (e.g., 10-15 equivalents) to the alcohol solution.
-
Transfer the alcohol/EVE solution to the catalyst solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired vinyloxy ether.
Visualizations
Acid-Catalyzed Hydrolysis of a Vinyloxy Group
Caption: Acid-catalyzed hydrolysis of a vinyloxy group.
Experimental Workflow for Vinyloxy Group Deprotection
Caption: Workflow for vinyloxy group deprotection.
References
Technical Support Center: Analysis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione, focusing on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
The ¹H NMR spectrum of the target compound is characterized by three main regions: the aromatic phthalimide protons, the ethoxy bridge protons, and the vinyloxy group protons. The expected chemical shifts in a non-polar solvent like CDCl₃ are summarized below.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Notes |
| Phthalimide (Ar-H) | Multiplet | 7.70 - 7.90 | Two signals integrating to 2H each, often appearing as a complex multiplet.[1][2] |
| Vinyloxy (-O-CH =CH₂) | Doublet of doublets | 6.40 - 6.50 | The proton on the carbon attached to the ether oxygen. |
| Ethoxy (-O-CH₂ -CH₂-O-) | Triplet | 4.35 - 4.45 | Methylene group adjacent to the phthalimide nitrogen.[3] |
| Vinyloxy (-O-CH=CH H, trans) | Doublet of doublets | 4.15 - 4.25 | One of the terminal vinyl protons, typically showing trans coupling (~14 Hz). |
| Ethoxy (-O-CH₂-CH₂ -O-) | Triplet | 3.85 - 3.95 | Methylene group adjacent to the vinyloxy group.[3] |
| Vinyloxy (-O-CH=CH H, cis) | Doublet of doublets | 3.95 - 4.05 | The other terminal vinyl proton, typically showing cis coupling (~7 Hz). |
Q2: What are the most common impurities I might encounter during synthesis and purification?
Common impurities often include unreacted starting materials, byproducts from side reactions, or degradation products. Key potential impurities are:
-
2-(2-Hydroxyethoxy)isoindoline-1,3-dione: The product of vinyl group hydrolysis.
-
N-Hydroxyphthalimide: An unreacted starting material.
-
Ethylene Glycol: A potential precursor or hydrolysis byproduct.[4]
-
Acetaldehyde: A byproduct of vinyl ether hydrolysis.
-
Residual Solvents: Such as Toluene, Acetonitrile, or DMF used during synthesis.[5][6]
Q3: My NMR spectrum is missing the vinyloxy signals (dd @ ~6.4, ~4.2, ~4.0 ppm) and shows a new broad peak. What does this indicate?
This is a strong indication that the vinyloxy group has been hydrolyzed. The vinyl ether moiety is known to be unstable and can cleave under acidic conditions to form an alcohol and acetaldehyde.[7][8][9] The new broad peak is likely the hydroxyl (-OH) proton of the resulting 2-(2-hydroxyethoxy)isoindoline-1,3-dione.
Q4: The aromatic region of my spectrum (7.7-7.9 ppm) looks like a complex multiplet instead of two clean doublets. Is this normal?
Yes, this is common for phthalimide derivatives. The aromatic protons form an AA'BB' spin system, which often results in a complex, pseudo-symmetrical multiplet rather than two simple doublets of doublets.[1][2] The exact appearance can also be sensitive to the solvent and temperature.[1]
Troubleshooting Guides
Problem: Unidentified peaks are present in the NMR spectrum.
This guide provides a systematic approach to identifying unknown signals in your NMR spectrum.
Workflow for Impurity Identification
Caption: A troubleshooting decision tree for identifying unknown peaks in a ¹H NMR spectrum.
Problem: Suspected hydrolysis of the vinyloxy group.
Hydrolysis is a common degradation pathway for vinyl ethers, especially if the material has been exposed to trace amounts of acid or water.
Hydrolysis Pathway
Caption: The acid-catalyzed hydrolysis pathway of the target molecule into its alcohol and aldehyde components.
Table 2: ¹H NMR Comparison of Target Molecule vs. Hydrolysis Impurities
| Compound | Key ¹H NMR Signals (ppm) |
| This compound | ~7.8 (m, 4H, Ar-H), ~6.4 (dd, 1H, -OCH=), ~4.4 (t, 2H, -NCH₂-), ~4.2 & 4.0 (2x dd, 2H, =CH₂), ~3.9 (t, 2H, -CH₂O-) |
| 2-(2-Hydroxyethoxy)isoindoline-1,3-dione | ~7.8 (m, 4H, Ar-H), ~4.6 (br s, 1H, -OH), ~3.9 (t, 2H, -NCH₂-), ~3.7 (t, 2H, -CH₂OH)[10] |
| Ethylene Glycol | ~3.7 (s, 4H, in D₂O)[4][11] |
| Acetaldehyde | ~9.8 (q, 1H, -CHO), ~2.2 (d, 3H, -CH₃) |
Experimental Protocols
Protocol: D₂O Shake Experiment to Identify Hydroxyl Protons
This experiment is used to confirm the presence of exchangeable protons, such as those in hydroxyl (-OH) groups, which are characteristic of hydrolysis products.
Methodology:
-
Acquire Standard Spectrum: Dissolve the sample (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Identify Potential -OH Peak: Note any broad singlets or peaks that are not sharp triplets or doublets in the 2.0 - 5.0 ppm region. In DMSO-d₆, hydroxyl protons from ethylene glycol derivatives often appear as a triplet around 4.56 ppm.[12][13]
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube securely and shake gently for 30 seconds to mix the contents.
-
Analyze: Re-acquire the ¹H NMR spectrum.
-
Interpretation: If the suspected -OH peak has disappeared or significantly diminished in intensity, it confirms the presence of an exchangeable proton (H-D exchange occurred), strongly suggesting an alcohol impurity.
References
- 1. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States | MDPI [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
- 7. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis - chemicalbook [chemicalbook.com]
- 11. Ethylene glycol(107-21-1) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione with Alternative Mitsunobu Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alternative reagents to DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) for the synthesis of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione via the Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to DEAD and DIAD for the Mitsunobu reaction?
A1: While effective, DEAD and DIAD are known to be toxic and potentially explosive.[1] Furthermore, the byproducts of the reaction, diethyl hydrazodicarboxylate and triphenylphosphine oxide, can be challenging to remove from the final product, often requiring tedious purification steps. Alternative reagents have been developed to offer a safer reaction profile and/or simplified purification of the desired product.[2][3]
Q2: What are the main categories of alternative reagents for this synthesis?
A2: The primary alternatives to DEAD and DIAD fall into two main categories:
-
Other Azodicarboxylates: These reagents, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP), N,N,N',N'-tetramethylazodicarboxamide (TMAD), and di-p-chlorobenzyl azodicarboxylate (DCAD), function similarly to DEAD/DIAD but generate byproducts with different solubility profiles, facilitating easier removal.[4][5]
-
Phosphorane Reagents: Reagents like (cyanomethylene)tributylphosphorane (CMBP) and (cyanomethylene)trimethylphosphorane (CMMP) combine the functions of the phosphine and the azodicarboxylate into a single molecule. This simplifies the reaction setup and can lead to cleaner reaction profiles with byproducts that are easier to remove.[6]
Q3: Which alternative reagent is best for the synthesis of this compound?
A3: The optimal reagent depends on the specific requirements of your synthesis, such as scale, purity requirements, and the pKa of the nucleophile. For the reaction between N-hydroxyphthalimide and 2-(vinyloxy)ethanol, several alternatives are promising. DCAD is a solid, stable alternative that produces a readily separable hydrazine byproduct.[4] ADDP is particularly useful for less acidic nucleophiles.[5] Phosphorane reagents like CMBP offer a streamlined process with innocuous byproducts.[6] A comparison of these reagents is provided in the table below.
Q4: Are there any specific considerations for the 2-(vinyloxy)ethanol substrate in this reaction?
A4: The vinyl ether moiety in 2-(vinyloxy)ethanol can be sensitive to acidic conditions. While the Mitsunobu reaction is generally conducted under neutral conditions, it is crucial to ensure that no acidic impurities are present in the starting materials or solvents. During workup and purification, prolonged exposure to silica gel or acidic media should be avoided to prevent potential hydrolysis or other side reactions of the vinyl ether group.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: I am not getting the desired this compound product, or the yield is very low. What could be the problem?
-
Answer:
-
Reagent Quality: Ensure that all reagents, especially the phosphine and the alternative azodicarboxylate or phosphorane, are of high purity and anhydrous. Phosphines can oxidize over time, and azodicarboxylates can decompose.
-
Solvent Purity: Use a dry, aprotic solvent such as THF or toluene. The presence of water will consume the reagents and lead to the formation of byproducts.
-
Order of Addition: The order of reagent addition can be critical. Generally, the alcohol, N-hydroxyphthalimide, and phosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[3]
-
Reaction Temperature: While many Mitsunobu reactions proceed at room temperature, some alternative reagents may require heating to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
-
pKa of Nucleophile: N-hydroxyphthalimide is a suitable nucleophile for the Mitsunobu reaction. However, if you are adapting this protocol for other, less acidic nucleophiles, consider using a more basic reagent system like ADDP/tributylphosphine.[5]
-
Issue 2: Difficult Purification and Byproduct Removal
-
Question: I have obtained the product, but it is contaminated with byproducts that are difficult to remove by column chromatography. How can I improve the purification?
-
Answer:
-
Choice of Reagent: The primary advantage of many alternative reagents is the simplified removal of byproducts.
-
With DCAD , the di-p-chlorobenzyl hydrazodicarboxylate byproduct is often insoluble in the reaction solvent (e.g., dichloromethane) and can be removed by filtration.[4]
-
The byproducts from ADDP and TMAD are often more polar than those from DEAD/DIAD and can be more easily separated by silica gel chromatography or removed by aqueous extraction.[6]
-
With phosphorane reagents like CMBP , the main byproducts are tributylphosphine oxide and acetonitrile. Acetonitrile can be removed under reduced pressure, and tributylphosphine oxide is generally more amenable to chromatographic separation than triphenylphosphine oxide.[6]
-
-
Workup Procedure:
-
For reactions using phosphines, an oxidative workup (e.g., with hydrogen peroxide) can convert the remaining phosphine to its oxide, which may be easier to remove.
-
Precipitation of the hydrazine byproduct by adding a non-polar solvent like hexanes or diethyl ether to the crude reaction mixture can be effective.
-
-
Issue 3: Potential Side Reactions of the Vinyl Ether Group
-
Question: I am concerned about the stability of the vinyl ether in my substrate during the reaction or workup. What side reactions should I look out for, and how can I avoid them?
-
Answer:
-
Hydrolysis: Vinyl ethers are susceptible to hydrolysis under acidic conditions to form an aldehyde and an alcohol. Ensure all reagents and solvents are free of acidic impurities. During workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) and avoid prolonged contact with silica gel. Using neutral or basic alumina for chromatography can be an alternative.
-
Monitoring by NMR: Carefully analyze the 1H NMR spectrum of the crude product for the disappearance of the characteristic vinyl protons and the appearance of an aldehyde proton, which would indicate hydrolysis.
-
Comparison of Alternative Reagents for Mitsunobu Reaction with N-hydroxyphthalimide
| Reagent System | Typical Solvent | Typical Temperature (°C) | Reported Yields (with analogous alcohols) | Key Advantages for Purification |
| DCAD / PPh3 | CH2Cl2, THF | 0 to RT | Good to Excellent | Hydrazine byproduct precipitates from CH2Cl2 and can be removed by filtration.[4] |
| ADDP / PPh3 or PBu3 | THF, Toluene | RT to Reflux | Good to Excellent | Hydrazine byproduct is often more polar and can be removed by chromatography or extraction.[5] |
| TMAD / PBu3 | Benzene, THF | RT to Reflux | Good to Excellent | Hydrazine byproduct is water-soluble, allowing for easy removal by aqueous workup.[6] |
| CMBP | THF, Toluene | RT to Reflux | Good to Excellent | Byproducts are acetonitrile (volatile) and tributylphosphine oxide (readily separable).[6] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity.
Protocol 1: Synthesis using Di-p-chlorobenzyl azodicarboxylate (DCAD) and Triphenylphosphine (PPh3)
-
To a solution of 2-(vinyloxy)ethanol (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add a solution of DCAD (1.5 eq.) in CH2Cl2 dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated di-p-chlorobenzyl hydrazodicarboxylate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a non-acidic eluent system) to afford this compound.
Protocol 2: Synthesis using 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu3)
-
In a flask under an inert atmosphere, dissolve 2-(vinyloxy)ethanol (1.0 eq.) and N-hydroxyphthalimide (1.2 eq.) in anhydrous THF.
-
Add tributylphosphine (1.5 eq.) to the solution.
-
Add a solution of ADDP (1.5 eq.) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux as needed, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the product from tributylphosphine oxide and the reduced ADDP byproduct.
Protocol 3: Synthesis using (Cyanomethylene)tributylphosphorane (CMBP)
-
To a solution of 2-(vinyloxy)ethanol (1.0 eq.) and N-hydroxyphthalimide (1.2 eq.) in anhydrous toluene, add CMBP (1.5 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and the acetonitrile byproduct.
-
Purify the crude product by flash column chromatography on silica gel to remove tributylphosphine oxide and any unreacted starting materials.
Visualizations
Caption: General experimental workflow for the synthesis of this compound via a Mitsunobu reaction with alternative reagents.
Caption: Troubleshooting decision tree for the synthesis of this compound using alternative Mitsunobu reagents.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the formation of the isoindoline-1,3-dione ring, followed by the introduction of the 2-(vinyloxy)ethoxy side chain.
-
Route A: Condensation and Alkylation: This involves the condensation of phthalic anhydride with a suitable amine, such as 2-(2-aminoethoxy)ethanol, followed by a vinylation reaction.
-
Route B: Gabriel Synthesis Adaptation: A variation of the Gabriel synthesis can be employed where potassium phthalimide is reacted with a 2-(vinyloxy)ethyl halide.[1][2][3][4]
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the vinyl ether group.[5][6][7]
-
Temperature: The reaction temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing decomposition of the product or starting materials. For the condensation step, heating under reflux is common.[8]
-
pH: The reaction mixture should be kept under neutral or basic conditions to avoid the acid-catalyzed hydrolysis or polymerization of the vinyl ether moiety.[5][6][7]
-
Purity of Reagents: The purity of starting materials, especially the vinyl ether precursor, is important to avoid side reactions.
Q3: What are the expected yield and purity for this synthesis?
A3: The yield and purity can vary depending on the specific reaction conditions and purification methods. Commercially available this compound typically has a purity of 95-97%.[9] Synthetic yields for similar N-substituted phthalimides can range from good to high.[10][11] For instance, the synthesis of a related compound, 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione, has been reported with a 99% yield.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check the quality and reactivity of your starting materials. |
| Hydrolysis of Vinyl Ether | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid any acidic conditions during the reaction and workup.[5][6][7] |
| Side Reactions | - In the Gabriel synthesis approach, elimination reactions can compete with the desired substitution, especially with hindered alkyl halides. Using a primary halide is recommended.- C-alkylation can be a side reaction with phenoxides, though less common here, ensuring optimal solvent and temperature can minimize this.[12] |
| Inefficient Purification | - Optimize the solvent system for column chromatography to ensure good separation of the product from impurities.- Ensure the product is not decomposing on the silica gel column. |
Problem 2: Product is a sticky oil or difficult to crystallize
| Possible Cause | Suggested Solution |
| Presence of Impurities | - Residual solvent or starting materials can prevent crystallization. Ensure the product is thoroughly dried under vacuum.- Re-purify the product using column chromatography with a carefully selected eluent system. |
| Product is inherently an oil | - Some compounds are oils at room temperature. Confirm the expected physical state of the product. If it is an oil, purification should focus on chromatographic methods. |
Problem 3: Presence of significant impurities in the final product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Drive the reaction to completion by adjusting reaction time or temperature.- Optimize the purification process to effectively remove starting materials. |
| Formation of Side Products | - Hydrolysis Product: The presence of a hydroxyl group in the side chain may indicate hydrolysis of the vinyl ether. Re-evaluate the reaction and workup conditions to exclude water and acid.- Polymerization: The vinyl ether moiety can polymerize. Avoid high temperatures for prolonged periods and any acidic catalysts.[5][13][14] |
| Phthalic Acid Impurity | - This can result from the hydrolysis of the phthalimide ring. Ensure the workup conditions are not too harsh. |
Experimental Protocols
Synthesis of 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (Intermediate)
This protocol is for a precursor and can be adapted for the target molecule by subsequent vinylation of the hydroxyl group.
Materials:
-
2-(2-aminoethyl)-ethanol
-
Phthalic anhydride
-
Toluene
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 2-(2-aminoethyl)-ethanol (1 equivalent) and phthalic anhydride (1 equivalent) in toluene.
-
Heat the resulting solution under reflux for 6 hours using a Dean-Stark apparatus to remove the water formed during the reaction.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Dry the solution over anhydrous MgSO4.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes-ethyl acetate).[8]
Vinylation of the Hydroxyl Group (General Procedure)
The following is a general procedure for the vinylation of an alcohol, which can be adapted for the intermediate synthesized above.
Materials:
-
2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione
-
Ethyl vinyl ether (in excess)
-
Palladium(II) acetate
-
1,10-Phenanthroline
-
Dichloromethane
Procedure:
-
Prepare a catalyst solution by dissolving palladium(II) acetate and 1,10-phenanthroline in dichloromethane.
-
In a separate flask, dissolve the 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione and a large excess of ethyl vinyl ether in dichloromethane.
-
Add the substrate solution to the catalyst solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Quantitative Data
Table 1: Purity and Yield Data for this compound and Related Syntheses
| Compound | Synthesis Method | Reported Yield | Reported Purity | Reference |
| This compound | Not specified (Commercial) | N/A | 95% | |
| This compound | Not specified (Commercial) | N/A | 97% | [9] |
| 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione | Condensation | 99% | N/A | [8] |
| Various functional vinyl ethers | Transetherification | 40-75% | N/A | |
| N-substituted phthalimides | Denitrogenative Cyanation | Good to high | N/A | [10] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 8. 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis - chemicalbook [chemicalbook.com]
- 9. 391212-30-9 | this compound - Moldb [moldb.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 14. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Deprotection Methods for 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of protecting groups is a critical step in multi-step organic synthesis. This guide provides a detailed comparison of deprotection methods for 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione, a bifunctional molecule containing both a vinyl ether and a phthalimide group. The choice of method depends on the desired final product: the alcohol resulting from vinyl ether cleavage or the amino alcohol from the cleavage of both groups.
Part 1: Deprotection of the Vinyl Ether Group
The vinyl ether moiety is highly susceptible to acid-catalyzed hydrolysis, a reaction that proceeds rapidly under mild conditions to yield the corresponding alcohol, 2-(2-hydroxyethoxy)isoindoline-1,3-dione.[1][2][3] This transformation is typically the first step in a sequential deprotection strategy due to the high acid sensitivity of the vinyl ether compared to the phthalimide group. Vinyl ethers are generally stable under neutral and basic conditions.[1]
The mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl ether, followed by hydration and decomposition of the resulting hemiacetal.[3] A comparison of common acidic conditions is presented below.
Data Presentation: Comparison of Acidic Conditions for Vinyl Ether Deprotection
| Method | Reagents and Solvents | Temperature | Typical Reaction Time | Yield | Notes |
| Mild Acid Catalysis | Pyridinium p-toluenesulfonate (PPTS), Ethanol | Room Temperature | 1-4 hours | >90% (typical) | Ideal for substrates with other acid-sensitive groups.[1] |
| Buffered Acetic Acid | Acetic Acid, THF, Water (e.g., 3:1:1) | Room Temperature | 2-6 hours | >85% (typical) | Offers controlled hydrolysis; easy to handle.[1] |
| Strong Mineral Acid | 1M Hydrochloric Acid (HCl), THF | Room Temperature | < 1 hour | >95% (typical) | Very rapid and efficient, but not suitable for acid-labile substrates.[4] |
Yields are based on analogous systems reported in the literature and may vary for the specific substrate.
Experimental Protocols
Method 1: Mild Acid Catalysis with PPTS
-
Dissolve this compound (1.0 eq) in ethanol (0.1 M).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Method 2: Buffered Acetic Acid Hydrolysis
-
Dissolve the substrate (1.0 eq) in a 3:1:1 mixture of THF:Acetic Acid:Water (0.1 M).
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via column chromatography as needed.
Deprotection Workflow: Vinyl Ether to Alcohol
Caption: Acid-catalyzed hydrolysis of the vinyl ether group.
Part 2: Deprotection of the Phthalimide Group
Following the removal of the vinyl ether, the resulting alcohol, 2-(2-hydroxyethoxy)isoindoline-1,3-dione, can be further deprotected to unmask the primary amine, yielding 2-aminoethoxyethanol. The phthalimide group is robust, and its cleavage requires specific, often more forcing, conditions than vinyl ether hydrolysis.[5][6]
Data Presentation: Comparison of Phthalimide Cleavage Methods
| Method | Reagents and Solvents | Temperature | Typical Reaction Time | Yield | Notes |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol or Methanol | Reflux | 2-12 hours | >85% (typical) | Most common method; byproduct (phthalhydrazide) can be difficult to remove.[5][7] |
| Reductive Cleavage (Ganem) | 1. Sodium borohydride (NaBH₄), 2-Propanol/H₂O2. Acetic Acid | 1. Room Temp2. 50-80°C | 1. 12-24 hours2. 1-2 hours | >80% (typical) | Exceptionally mild, one-pot, two-stage procedure; avoids hydrazine.[8][9] |
Yields are based on analogous systems reported in the literature and may vary for the specific substrate.
Experimental Protocols
Method 1: Hydrazinolysis
-
Dissolve 2-(2-hydroxyethoxy)isoindoline-1,3-dione (1.0 eq) in ethanol (0.2 M).
-
Add hydrazine hydrate (2-5 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature. A white precipitate (phthalhydrazide) will form.
-
Acidify the mixture with concentrated HCl to pH ~1 to protonate the product amine and fully precipitate the byproduct.
-
Filter the mixture and wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid is the hydrochloride salt of the desired amine. To obtain the free amine, dissolve the salt in water, basify with NaOH, and extract with a suitable organic solvent or use directly.
Method 2: Reductive Cleavage with Sodium Borohydride
-
Suspend the phthalimide-protected alcohol (1.0 eq) in 2-propanol (0.1 M).
-
Add sodium borohydride (NaBH₄) (4-6 eq) portion-wise at room temperature.
-
Stir the mixture vigorously for 12-24 hours.
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and adjust the pH to ~5.
-
Heat the mixture to 60-80°C for 1-2 hours to induce cyclization and release the amine.
-
Cool the mixture to room temperature and remove the solvent via rotary evaporation.
-
Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.
-
The desired amino alcohol will remain in the aqueous layer, which can be used as is or further purified by ion-exchange chromatography.[8]
Logical Relationship: Sequential Deprotection Strategy
Caption: Sequential deprotection of vinyl ether then phthalimide.
References
- 1. benchchem.com [benchchem.com]
- 2. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Phthalimides [organic-chemistry.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione and Other Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione against other notable phthalimide derivatives, including the well-known immunomodulatory drug thalidomide and its analogue pomalidomide. The information is compiled from various scientific sources to offer a multifaceted perspective on their potential therapeutic applications, with a focus on acetylcholinesterase inhibition, anti-inflammatory effects, and anticancer properties.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and other selected phthalimide derivatives. It is important to note that the data for different compounds are sourced from various studies and a direct, one-to-one comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Assay | IC50 (µM) | Reference Cell Line/Enzyme |
| This compound | Acetylcholinesterase | Enzyme Inhibition | 0.91 | Not Specified in available data |
| Thalidomide | Acetylcholinesterase | Enzyme Inhibition | No data available | - |
| Pomalidomide | Acetylcholinesterase | Enzyme Inhibition | No data available | - |
Table 1: Acetylcholinesterase Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of the specified phthalimide derivatives against acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease.
| Compound | Target | Assay | IC50 (µM) | Reference Cell Line/Enzyme |
| This compound | COX-2 | Enzyme Inhibition | No data available | - |
| Thalidomide | COX-2 | Enzyme Inhibition | >100 | Murine Macrophage RAW 264.7 |
Table 2: Anti-inflammatory Activity (COX-2 Inhibition). This table presents the comparative IC50 values for the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
| Compound | Target/Activity | Assay | IC50 (µM) | Reference Cell Line |
| This compound | Cell Cycle Arrest | Cell-based assay | No data available | - |
| Thalidomide | Antiproliferative | Cell Viability Assay | 18.36 | MCF-7 (Breast Cancer)[1] |
| Pomalidomide | T Regulatory Cell Expansion | Cell Proliferation Assay | ~1 | Human PBMCs[2] |
Table 3: Anticancer and Immunomodulatory Activity. This table showcases the IC50 values related to the anticancer and immunomodulatory effects of the phthalimide derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure acetylcholinesterase (AChE) activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (phthalimide derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the AChE enzyme in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI, and the chromogenic reagent, DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid as the substrate
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Test compounds (phthalimide derivatives)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, cofactors, and the test compound at various concentrations.
-
Add the purified COX-2 enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
-
The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (phthalimide derivatives)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA for cell detachment
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide, PI) and RNase A
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to attach and grow.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the staining solution containing PI and RNase A. The RNase A is included to ensure that only DNA is stained.
-
Incubate the cells in the staining solution in the dark for about 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of the PI bound to the DNA in each cell.
-
The data is typically displayed as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of phthalimide derivatives.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Caption: COX-2 Signaling Pathway and Inhibition.
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
References
A Comparative Guide to Amine Protecting Groups: Evaluating 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione in the Context of Boc and Cbz
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the synthesis of peptides and complex pharmaceuticals, the strategic use of amine protecting groups is fundamental. The choice of protecting group can significantly influence the efficiency, selectivity, and overall success of a synthetic route. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are well-established and widely utilized for amine protection, each with a distinct set of properties and deprotection strategies. This guide provides a comprehensive comparison of Boc and Cbz, and introduces a theoretical evaluation of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as a potential alternative, based on the known reactivity of its constituent functional moieties.
At a Glance: Key Characteristics of Amine Protecting Groups
The selection of an appropriate protecting group is primarily dictated by its stability under various reaction conditions and the orthogonality of its cleavage conditions relative to other protecting groups present in the molecule.[1][2][3][4]
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| Boc | tBu-O-(C=O)- | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acids (e.g., Trifluoroacetic Acid - TFA)[5][6][7] | Acid-labile; stable to bases, nucleophiles, and catalytic hydrogenation.[1][8] Widely used in solid-phase peptide synthesis (SPPS).[8] |
| Cbz | Bn-O-(C=O)- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH), Dissolving Metal Reduction[9][10][11] | Stable to mild acids and bases.[1] Promotes crystallization of protected amino acids. |
| This compound | See Diagram Below | (Hypothetical) Reaction of N-(2-(vinyloxy)ethoxy)phthalimide with the amine | (Hypothetical) Mild Acid (for vinyl ether cleavage), Hydrazinolysis (for phthalimide cleavage) | (Hypothetical) Offers two potential cleavage pathways, suggesting unique orthogonality. The vinyl ether is acid-labile, while the phthalimide is cleaved by hydrazinolysis. |
Chemical Structures and Protection/Deprotection Schemes
The distinct chemical structures of these protecting groups dictate their reactivity and deprotection pathways.
The general workflows for amine protection and deprotection are illustrated below.
Comparative Analysis of Efficacy
A direct experimental comparison of this compound with Boc and Cbz is not available. However, a theoretical assessment based on the known reactivity of its functional groups allows for a preliminary evaluation.
Introduction of the Protecting Group
-
Boc: The introduction of the Boc group is typically achieved with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, offering high yields.[12]
-
Cbz: The Cbz group is commonly introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[10][11]
-
This compound: The introduction of this group would likely proceed via the reaction of the amine with a suitable N-substituted phthalimide derivative. The efficiency of this reaction would need to be determined experimentally.
Stability
The stability of a protecting group to a range of chemical conditions is crucial for its utility in multi-step synthesis.
| Condition | Boc Stability | Cbz Stability | This compound (Theoretical Stability) |
| Strong Acid | Labile[5][7] | Labile (e.g., HBr/AcOH)[9] | Labile (due to the vinyl ether moiety)[13] |
| Base | Stable[8] | Stable[1] | Stable (phthalimide is stable to non-hydrazinolytic bases) |
| Catalytic Hydrogenation | Stable[8] | Labile[9][10] | Stable |
| Nucleophiles | Stable[12] | Stable | Stable |
| Hydrazine | Stable | Stable | Labile (phthalimide cleavage) |
Cleavage (Deprotection)
The orthogonality of deprotection is a key consideration in complex syntheses.[1][3]
-
Boc: Cleavage is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6][7] The mechanism involves the formation of a stable tert-butyl cation.
-
Cbz: The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which yields toluene and carbon dioxide as byproducts.[9][10][14] It can also be removed with strong acids like HBr in acetic acid.[9]
-
This compound: This molecule presents two potential points of cleavage, offering interesting, though hypothetical, orthogonality.
-
Vinyl Ether Cleavage: Vinyl ethers are known to be readily cleaved under mild acidic conditions to yield an aldehyde and an alcohol.[13] This suggests that the "vinyloxy" portion could be removed under conditions orthogonal to Cbz (hydrogenolysis) and potentially milder than those required for Boc cleavage.
-
Phthalimide Cleavage: The phthalimide group is classically cleaved by hydrazinolysis (the Ing-Manske procedure). This method is orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
-
Experimental Protocols
Detailed and validated experimental protocols for the use of Boc and Cbz are well-documented.
Boc Protection and Deprotection
Protocol for N-Boc Protection of a Primary Amine [8]
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add triethylamine (TEA) (1.2 eq) or another suitable base, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol for N-Boc Deprotection using TFA [5][6]
-
Dissolution: Dissolve the Boc-protected amine in DCM.
-
Addition of TFA: Add trifluoroacetic acid (TFA) (typically in a 1:1 or 1:4 ratio with DCM) to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization: The resulting ammonium salt can be neutralized with a suitable base to yield the free amine.
Cbz Protection and Deprotection
Protocol for N-Cbz Protection of a Primary Amine [10][11]
-
Dissolution: Dissolve the amine (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Addition of Base: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.
-
Addition of Cbz-Cl: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.
Protocol for N-Cbz Deprotection by Catalytic Hydrogenolysis [10][14]
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol (MeOH) or ethyl acetate.
-
Addition of Catalyst: Add a catalytic amount of palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The choice between Boc and Cbz as an amine protecting group is a well-informed decision based on a wealth of experimental evidence, with the selection primarily depending on the stability of the substrate to acidic conditions versus catalytic hydrogenation.[1]
The exploration of novel protecting groups is a continuous endeavor in organic synthesis. While this compound is not an established amine protecting group, its structure presents intriguing possibilities for orthogonal deprotection strategies. The presence of an acid-labile vinyl ether and a hydrazine-labile phthalimide moiety within the same molecule could, in principle, offer two distinct modes of cleavage. This dual-functionality could be advantageous in the synthesis of highly complex molecules requiring multiple, orthogonal protecting groups. However, to establish its efficacy and practicality, extensive experimental investigation is required to determine its stability, the efficiency of its introduction, and the precise conditions for its selective cleavage. Until such data becomes available, Boc and Cbz remain the industry-standard protecting groups with well-defined and reliable protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
Cytotoxicity evaluation of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione in cell lines
A Comparative Guide to the Cytotoxicity of Phthalimide Derivatives
Introduction
The guide is structured to provide a clear comparison of the cytotoxic activity of these compounds across different cell lines, detailed experimental protocols for key cytotoxicity assays, and visualizations of relevant biological pathways.
Comparative Cytotoxicity Data
The cytotoxic activity of several phthalimide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for selected phthalimide derivatives from published studies.
Table 1: Cytotoxicity of N-Phthaloyl Amino Acid Derivatives
| Compound | B-16/F-10 (IC50 in µM) | Sarcoma 180 (IC50 in µM) | PBMC (IC50 in µM) |
| Compound 3b | 270.8 | - | 103.3 |
| Compound 3c | 163.8 | 124.8 | 123.1 |
| Compound 4 | 119.7 | 47.6 | 45.8 |
| Compound 5 | 195.2 | 88.5 | 172.3 |
| Doxorubicin | 0.06 | 3.2 | 1.8 |
| 5-FU | 2.3 | 6.2 | 10.7 |
| Thalidomide | No activity | - | Low activity |
Data sourced from a study on the cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells.[1] B-16/F-10 is a murine melanoma cell line, Sarcoma 180 is a murine sarcoma cell line, and PBMC are peripheral blood mononuclear cells.
Table 2: Cytotoxicity of 1,3-Thiazole Incorporated Phthalimide Derivatives
| Compound | MCF-7 (IC50 in µM) | MDA-MB-468 (IC50 in µM) | PC-12 (IC50 in µM) |
| Compound 5b | 0.2 ± 0.01 | - | - |
| Compound 5g | - | - | 0.43 ± 0.06 |
| Compound 5k | - | 0.6 ± 0.04 | - |
Data from a study on the cytotoxicity and pro-apoptotic activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.[2][3] MCF-7 is a human breast adenocarcinoma cell line, MDA-MB-468 is a human triple-negative breast cancer cell line, and PC-12 is a rat pheochromocytoma cell line.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. Below are protocols for commonly employed assays in the evaluation of cytotoxic compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[5][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][5] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4] A reference wavelength of 620 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include a maximum LDH release control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100).[10]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant (culture medium) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[11] A reference wavelength of 680 nm can be used for background correction.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[9][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[12] Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Signaling Pathways and Experimental Workflows
The cytotoxicity of phthalimide derivatives can be mediated through various signaling pathways, often culminating in apoptosis.
General Experimental Workflow for Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: Workflow for in vitro cytotoxicity evaluation.
Apoptosis Signaling Pathways
Drug-induced cytotoxicity often involves the activation of apoptotic pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.[3]
Caption: Overview of apoptosis signaling pathways.
Potential Role of JNK Signaling in Drug-Induced Cytotoxicity
The c-Jun N-terminal kinase (JNK) signaling pathway can be activated by cellular stress, including exposure to cytotoxic compounds, and plays a crucial role in mediating both apoptotic and necrotic cell death.[15][16]
Caption: JNK signaling in drug-induced cytotoxicity.
References
- 1. scielo.br [scielo.br]
- 2. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating the Structure of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: A Comparative Guide to Analytical Techniques
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione, a key building block in synthetic organic chemistry. The primary focus is on High-Resolution Mass Spectrometry (HRMS), with a comparative analysis against Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for molecular structure confirmation.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of approximately 233.22 g/mol .[1][2] Its structure features an isoindoline-1,3-dione core, commonly derived from phthalimide, connected to a vinyloxyethoxy group via a nitrogen-oxygen bond. This compound serves as a versatile intermediate in the synthesis of more complex molecules. The accurate confirmation of its structure is paramount for ensuring the integrity of subsequent research and development.
High-Resolution Mass Spectrometry (HRMS) for Structural Validation
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.[3][4] For this compound, HRMS provides a precise mass measurement that can confirm its molecular formula.
Predicted HRMS Data and Fragmentation Pattern
The expected monoisotopic mass of the protonated molecule [M+H]⁺ of C₁₂H₁₁NO₄ is calculated to be 234.0761. An experimentally determined mass within a few parts per million (ppm) of this theoretical value provides strong evidence for the correct elemental composition.
In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments provide structural information through controlled fragmentation of the parent ion. The predicted fragmentation pattern for this compound is based on the known fragmentation of N-substituted phthalimides and general principles of mass spectrometry.[5][6][7]
Key Predicted Fragmentations:
-
Loss of the vinyloxyethoxy group: Cleavage of the N-O bond would result in a fragment corresponding to the phthalimide radical cation.
-
Cleavage within the ethoxy chain: Fragmentation can occur at the ether linkages, leading to the loss of ethylene oxide or vinyl ethyl ether moieties.
-
Loss of carbon monoxide (CO): A common fragmentation pathway for phthalimide derivatives is the sequential loss of two CO molecules from the isoindoline-1,3-dione core.[5]
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Predicted HRMS fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While HRMS provides excellent data on elemental composition and connectivity, it is often used in conjunction with other techniques for unambiguous structure elucidation. The two most common alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
| Technique | Information Provided | Advantages | Limitations |
| HRMS | Elemental composition, molecular weight, fragmentation pattern. | High sensitivity, small sample requirement, fast analysis time. | Does not provide direct information on stereochemistry or 3D structure; isomers can be difficult to distinguish. |
| NMR Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC). | Provides unambiguous structural information, including stereochemistry and isomer differentiation.[8] | Lower sensitivity than MS, requires larger sample amounts, longer analysis time, complex spectra for large molecules. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles. | Provides the absolute structure of a molecule in the solid state.[7] | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not represent the solution-state conformation. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Further dilute the sample to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) analyzer coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon) at varying collision energies to generate a fragmentation spectrum.
-
-
Data Analysis: Process the data using appropriate software to determine the accurate mass and elemental composition of the parent ion and its fragments. Compare the experimental data with theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms.
-
¹³C NMR: Acquire a carbon NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between atoms in the molecule.
-
-
Data Analysis: Integrate and assign the peaks in the spectra to the corresponding atoms in the proposed structure.
X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount the crystal on the diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.
Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: A typical experimental workflow for the structural validation of a synthesized compound.
Caption: The logical interplay of different analytical techniques in confirming a chemical structure.
Conclusion
The structural validation of this compound is most effectively achieved through a combination of analytical techniques. HRMS provides rapid and highly accurate confirmation of the elemental composition. NMR spectroscopy offers detailed insight into the molecular framework and is crucial for distinguishing between isomers. For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. The choice of techniques will depend on the specific requirements of the research, but a combination of HRMS and NMR is generally recommended for robust structural confirmation.
References
- 1. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 4. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalimide [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione and Other Vinyl Ether Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione with other common vinyl ether reagents. Due to a lack of direct comparative experimental studies on this compound, this guide combines available quantitative data for simple vinyl ethers with a qualitative assessment of the target molecule based on established principles of electronic and steric effects.
Introduction to Vinyl Ether Reactivity
Vinyl ethers are versatile reagents in organic synthesis, characterized by an electron-rich carbon-carbon double bond due to the electron-donating nature of the adjacent ether oxygen. This inherent reactivity makes them valuable precursors for a variety of transformations, including electrophilic additions, cycloadditions, and polymerizations. The reactivity of a vinyl ether is significantly influenced by the nature of the substituent (R) attached to the oxygen atom.
Reactivity Comparison
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the phthalimide group. This group reduces the electron density of the vinyl moiety, thereby decreasing its nucleophilicity and reactivity towards electrophiles compared to simple alkyl vinyl ethers. The ethoxy spacer may slightly mitigate this effect through inductive electron donation, but the overall influence of the phthalimide group is expected to be dominant.
Below is a table summarizing the expected reactivity trends and available quantitative data for selected vinyl ethers.
| Vinyl Ether Reagent | Structure | Expected Relative Reactivity (towards Electrophiles) | Rate Constants for Reaction with OH radicals (cm³/molecule·s)[1][2] |
| This compound | Low | No data available | |
| Ethyl Vinyl Ether | High | (7.79 ± 1.71) x 10⁻¹¹ | |
| n-Propyl Vinyl Ether | High | (9.73 ± 1.94) x 10⁻¹¹ | |
| n-Butyl Vinyl Ether | High | (1.13 ± 0.31) x 10⁻¹⁰ |
Note: Higher rate constants indicate greater reactivity. The expected low reactivity of this compound is a qualitative assessment based on the electronic effects of the phthalimide substituent.
Experimental Protocols
To quantitatively assess the reactivity of this compound, a comparative kinetic study is required. A common and well-understood reaction for this purpose is the Diels-Alder cycloaddition.
Proposed Experimental Protocol: Comparative Kinetics of Diels-Alder Reaction
This protocol outlines a method to compare the reaction rates of various vinyl ethers with a suitable diene, such as cyclopentadiene.
Objective: To determine the second-order rate constants for the Diels-Alder reaction of this compound and other vinyl ethers with cyclopentadiene.
Materials:
-
This compound
-
Ethyl vinyl ether (as a reference)
-
n-Butyl vinyl ether (as a reference)
-
Freshly cracked cyclopentadiene
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Internal standard (e.g., durene or mesitylene)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of known concentrations (e.g., 0.1 M) of each vinyl ether and cyclopentadiene in the chosen solvent.
-
Add a known amount of the internal standard to each solution.
-
-
Reaction Monitoring:
-
In an NMR tube, mix equal volumes of the vinyl ether solution and the cyclopentadiene solution at a controlled temperature (e.g., 25 °C).
-
Immediately acquire an initial ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals over a period of time, ensuring the reaction goes to a reasonable percentage of completion.
-
-
Data Analysis:
-
Integrate the signals corresponding to the disappearance of the vinyl ether protons and the appearance of the cycloaddition product protons, relative to the internal standard.
-
Plot the concentration of the vinyl ether versus time.
-
Determine the second-order rate constant (k) by fitting the data to the appropriate rate law.
-
-
Comparison:
-
Compare the determined rate constants for this compound with those of the reference vinyl ethers to establish a quantitative reactivity scale.
-
Visualizations
Reaction Pathway: Electrophilic Addition to a Vinyl Ether
The general mechanism for the acid-catalyzed addition of an electrophile (E⁺) to a vinyl ether involves the formation of a resonance-stabilized carbocation intermediate.
Caption: General mechanism of electrophilic addition to a vinyl ether.
Experimental Workflow: Comparative Kinetic Analysis
The following diagram illustrates the workflow for the proposed comparative kinetic study.
Caption: Workflow for comparative kinetic analysis of Diels-Alder reactions.
Conclusion
References
A Comparative Guide to Novel Isoindoline-1,3-dione Derivatives: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, a key pharmacophore present in thalidomide and its potent analogs (lenalidomide and pomalidomide), continues to be a fertile ground for the development of novel therapeutic agents.[1] Researchers have synthesized and evaluated a multitude of new derivatives, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective effects.[1][2] This guide provides an objective comparison of the performance of select novel isoindoline-1,3-dione derivatives against established alternatives, supported by experimental data from recent in vitro and in vivo studies.
Anticancer Activity: A New Generation of Cytotoxic Agents
Recent studies have focused on synthesizing isoindoline-1,3-dione derivatives with enhanced anticancer properties. One such promising compound is 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione . In vitro studies have demonstrated its potent cytotoxic effects against blood cancer cell lines.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) of the novel derivative against Raji (Burkitt's lymphoma) and K562 (chronic myeloid leukemia) cell lines.
| Compound | Cell Line | CC50 (µg/mL) |
| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26[3] |
| K562 | 3.81[3] |
The data clearly indicates that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione exhibits significant inhibitory effects on the viability of these cancer cells, with a particularly potent effect on Raji cells.[3]
Mechanism of Action: Induction of Apoptosis and Necrosis
Further investigations into the mode of cell death induced by 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione in Raji cells revealed that the compound triggers both apoptosis and necrosis.[3] This dual mechanism of action could be advantageous in overcoming resistance to therapies that rely solely on apoptosis induction.
Experimental Workflow for Apoptosis/Necrosis Determination
Caption: Workflow for assessing apoptosis and necrosis in cancer cells.
Analgesic and Anti-inflammatory Properties
Novel isoindoline-1,3-dione derivatives have also been investigated for their potential as non-steroidal analgesics, aiming to overcome the gastrointestinal side effects associated with many current drugs.[4]
Comparative In Vivo Analgesic Activity
The analgesic efficacy of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (Compound 3a) was evaluated in mice using the acetic acid-induced writhing test and compared to the standard drug, metamizole sodium.
| Compound | Dose (mg/kg) | Analgesic Activity (%) |
| Compound 3a | 50 | 72.4[4] |
| Metamizole Sodium | 50 | 45.1[4] |
As the data shows, Compound 3a exhibited significantly higher analgesic activity, approximately 1.6 times that of the reference drug metamizole sodium, highlighting its potential as a potent new analgesic agent.[4]
Signaling Pathway Implication in Anti-inflammatory Action
The anti-inflammatory effects of isoindoline-1,3-dione derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. While the precise mechanism for each new derivative needs to be elucidated, the general pathway provides a framework for understanding their action.
Simplified COX Inflammatory Pathway
Caption: Inhibition of the COX pathway by isoindoline-1,3-dione derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cell lines (e.g., Raji, K562) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoindoline-1,3-dione derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis and Necrosis Assay (Flow Cytometry)
-
Cell Treatment: Treat Raji cells with the test compound at its CC50 concentration for the desired time points (e.g., 24 and 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[3]
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
-
Animal Acclimatization: Use male Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping and Administration: Divide the animals into groups (n=6-8) and administer the test compound, a reference drug (e.g., metamizole sodium), or a vehicle control, typically via oral or intraperitoneal routes.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 0.6-1% solution of acetic acid intraperitoneally to induce writhing.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 20-30 minutes).
-
Calculation: The percentage of analgesic activity is calculated using the formula: ( (Control Mean Writhes - Treated Mean Writhes) / Control Mean Writhes ) * 100.[4]
References
Unveiling the Neuroprotective Potential of Isoindoline-1,3-dione Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the neuroprotective effects of various isoindoline-1,3-dione compounds. It offers a synthesis of current experimental data, details key methodologies, and visualizes the underlying signaling pathways to aid in the evaluation and selection of promising candidates for further investigation in the realm of neurodegenerative disease therapeutics.
The isoindoline-1,3-dione scaffold, a core structure of the controversial drug thalidomide, has emerged as a privileged pharmacophore in the quest for novel neuroprotective agents. Derivatives of this compound have demonstrated a remarkable range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are crucial for combating the complex pathology of neurodegenerative disorders. This guide compares several key isoindoline-1,3-dione derivatives and their analogs, summarizing their efficacy, mechanisms of action, and the experimental evidence supporting their neuroprotective claims.
Comparative Efficacy of Isoindoline-1,3-dione Derivatives
The neuroprotective efficacy of isoindoline-1,3-dione compounds has been evaluated in various in vitro and in vivo models of neurodegeneration and neuronal injury. The following tables summarize the quantitative data from several key studies, providing a snapshot of their comparative performance.
| Compound | Model | Assay | Key Findings |
| Isoindoline Derivatives (3a-3c) | H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability (MTT) | Increased cell viability, reduced intracellular reactive oxygen species (ROS), and decreased carbonylated proteins.[1] |
| 3,6′-Dithiothalidomide (3,6′-DT) | Traumatic Brain Injury (TBI) in rats | Contusion Volume | A single dose (28 mg/kg) significantly reduced contusion volume, neuronal degeneration, and apoptosis at 24 hours post-injury. |
| Neurological Deficits | Significantly reduced neurological deficits. | ||
| Compound 13b | Aβ toxicity in neuronal cells | Neuroprotection | Demonstrated a neuroprotective effect against Aβ toxicity at 1 and 3 µM.[2] |
| Aβ Aggregation | Inhibited Aβ aggregation by 65.96% at 10 µM.[2] | ||
| Acetylcholinesterase | Exhibited AChE inhibition with an IC₅₀ of 0.219 µM.[2] | ||
| Compounds 7a, 7c, 7f | H₂O₂-induced cell death in PC12 cells | Neuroprotection | Demonstrated neuroprotective effects against H₂O₂-induced cell death. Compound 7a at 100 µM showed the most potent effect.[3] |
| Acetylcholinesterase | Exhibited potent AChE inhibitory activity with IC₅₀ values ranging from 2.1 to 7.4 µM. Compounds 7a and 7f were the most potent with an IC₅₀ of 2.1 µM.[3] | ||
| Thalidomide Analogs (GI-16, SC-15) | Carrageenan-induced paw edema in mice | Anti-inflammatory | Both compounds significantly reduced paw edema over 24 hours.[4] |
| LPS-induced lung inflammation in mice | Anti-inflammatory | Inhibited LPS-induced TNF-α and IL-6 in lung homogenates.[4] | |
| Novel Phthalimide Derivatives (1-3) | In vitro and ex vivo assays | Acetylcholinesterase | Showed significant AChE inhibitory activity with IC₅₀ values of 10, 140, and 18 µM for compounds 1, 2, and 3, respectively.[5][6] |
| Butyrylcholinesterase | Exhibited BuChE inhibition with IC₅₀ values of 80, 50, and 11 µM for compounds 1, 2, and 3, respectively.[5][6] | ||
| Antioxidant (DPPH) | Demonstrated antioxidant potential with IC₅₀ values of 105, 340, and 150 µM for compounds 1, 2, and 3, respectively.[5] | ||
| Antioxidant (ABTS) | Showed antioxidant activity with IC₅₀ values in the range of 205–350 µM.[5] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of isoindoline-1,3-dione compounds are often attributed to their modulation of key signaling pathways involved in oxidative stress and inflammation.
Nrf2/ARE Signaling Pathway
Several isoindoline-1,3-dione derivatives exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including some isoindoline-1,3-dione derivatives, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's defense against oxidative stress.
Caption: Nrf2/ARE signaling pathway activation by isoindoline-1,3-dione compounds.
TNF-α Signaling Pathway Inhibition
Thalidomide and its analogs are well-known for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in neuroinflammation.[7] The primary mechanism involves the enhanced degradation of TNF-α mRNA.[8] By binding to an AU-rich element in the 3'-untranslated region (3'-UTR) of TNF-α mRNA, these compounds promote its decay, thereby reducing the synthesis of the TNF-α protein. This anti-inflammatory action is a significant contributor to their neuroprotective effects, as chronic inflammation is a hallmark of many neurodegenerative diseases.
Caption: Inhibition of TNF-α production by thalidomide and its analogs.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of neuroprotective compounds. Below are methodologies for key in vitro assays frequently employed in this field.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol for Neuroprotection in SH-SY5Y Cells:
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the isoindoline-1,3-dione compound for 2 hours.
-
Induction of Toxicity: Induce neurotoxicity by adding a toxic agent (e.g., 100 µM H₂O₂ or 10 µM Aβ₁₋₄₂) to the wells and incubate for a further 24 hours.[3][10]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Caption: Experimental workflow for the MTT assay.
Reactive Oxygen Species (ROS) Detection
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS levels.
Protocol for Neuronal Cells:
-
Cell Preparation: Culture neuronal cells to the desired confluency in a suitable plate or dish.
-
Compound Treatment and Toxicity Induction: Treat cells with the test compound and induce oxidative stress as described in the MTT assay protocol.
-
DCFH-DA Loading: Wash the cells with warm phosphate-buffered saline (PBS). Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm. The fluorescence intensity is proportional to the intracellular ROS levels.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Colorimetric Assay Protocol:
-
Cell Lysis: After treatment and induction of apoptosis, harvest the cells and lyse them using a chilled lysis buffer on ice for 10-20 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant (cytosolic extract) using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein extract to each well. Add reaction buffer containing the colorimetric substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[12][13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.[13]
Conclusion
The isoindoline-1,3-dione scaffold represents a versatile platform for the development of novel neuroprotective agents. The compounds highlighted in this guide demonstrate a range of promising activities, from potent acetylcholinesterase inhibition to significant anti-inflammatory and antioxidant effects. The activation of the Nrf2 pathway and the inhibition of TNF-α production are key mechanisms underlying their neuroprotective potential. While direct comparative studies are still somewhat limited, the available data suggest that specific structural modifications to the isoindoline-1,3-dione core can significantly enhance efficacy and selectivity. Further research focusing on head-to-head comparisons of these promising derivatives, along with detailed pharmacokinetic and safety profiling, will be crucial in advancing these compounds towards clinical applications for the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Revolutionizing Reaction Monitoring: A Comparative Guide to LC-MS Analysis for the Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
For researchers, scientists, and professionals in drug development, precise and efficient monitoring of chemical reactions is paramount. The synthesis of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione, a versatile building block in organic chemistry, requires robust analytical techniques to ensure optimal yield and purity.[1] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical methods for monitoring this synthesis, supported by detailed experimental protocols and data.
Method Comparison: The Superiority of LC-MS
Real-time reaction monitoring is crucial for understanding reaction kinetics, identifying intermediates, and determining endpoints.[2] While several techniques are available, LC-MS stands out for its sensitivity and specificity. The following table compares LC-MS with traditional methods like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | LC-MS | Thin-Layer Chromatography (TLC) | NMR Spectroscopy |
| Sensitivity | High (picogram to nanogram) | Low (microgram) | Moderate (milligram) |
| Specificity | Very High (mass-to-charge ratio) | Low | High (structural information) |
| Analysis Time | Fast (minutes) | Very Fast (minutes) | Moderate (minutes to hours) |
| Quantitative Analysis | Excellent | Semi-quantitative | Good |
| Online Monitoring | Yes | No | Possible, but complex |
| Information Provided | Molecular weight, purity, concentration | Spot intensity, retention factor | Detailed molecular structure |
As the data indicates, LC-MS provides a powerful combination of high sensitivity, specificity, and speed, making it an ideal choice for in-process monitoring of complex organic syntheses.[3]
LC-MS Performance Data for Reaction Monitoring
An optimized LC-MS method offers reliable and reproducible quantitative data, essential for tracking the progress of a reaction. The table below outlines typical performance metrics for the analysis of this compound synthesis.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Dynamic Range | 0.5 - 1000 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Analysis Time per Sample | < 5 minutes |
These metrics demonstrate the capability of LC-MS to accurately quantify the formation of the product even at very low concentrations, allowing for precise determination of reaction completion.[4]
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the reaction of N-Hydroxyphthalimide with 2-(vinyloxy)ethyl 4-methylbenzenesulfonate.
-
Materials: N-Hydroxyphthalimide, 2-(vinyloxy)ethyl 4-methylbenzenesulfonate, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).
-
Procedure: A solution of N-Hydroxyphthalimide (1.0 eq) and K₂CO₃ (1.5 eq) in ACN is stirred at room temperature. To this suspension, a solution of 2-(vinyloxy)ethyl 4-methylbenzenesulfonate (1.2 eq) in ACN is added dropwise. The reaction mixture is then heated to 60°C and monitored by LC-MS.
LC-MS Method for Reaction Monitoring
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (TQ-MS) is recommended for its sensitivity in multiple reaction monitoring (MRM) mode.[5]
-
Sample Preparation: At specified time intervals, an aliquot (e.g., 10 µL) of the reaction mixture is withdrawn, quenched, and diluted with a suitable solvent (e.g., 1:1000 with ACN/water). The diluted sample is then filtered and injected into the LC-MS system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the reactant (N-Hydroxyphthalimide) and the product (this compound) are monitored.
-
Data Analysis: The peak areas of the reactant and product are integrated over time to generate reaction profiles.
-
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship of reaction monitoring.
References
Safety Operating Guide
Proper Disposal of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione, a compound that combines the chemical properties of both an isoindoline-1,3-dione and a vinyl ether.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on the known hazards of its constituent functional groups: vinyl ethers and isoindoline-1,3-dione derivatives. Vinyl ethers are known to be flammable and can form explosive peroxides, while some isoindoline-1,3-dione derivatives can be skin and eye irritants.[1][2][3][4] Therefore, this chemical should be treated as hazardous waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Segregation and Storage of Waste
Proper segregation and temporary storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
III. Disposal Procedures
Disposal of this compound must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash. [2][5]
Step-by-Step Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key hazard information for a related vinyl ether compound, which should be considered as a proxy for safe handling and disposal.
Table 2: Hazard Profile of a Representative Vinyl Ether
| Property | Value | Reference |
| Flash Point | -45 °C / -49 °F | [5] |
| Autoignition Temperature | Not specified, but vinyl ethers are flammable | [5] |
| Explosion Limits | Lower: 1.3 Vol% | [5] |
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your institution's EHS office.
Logical Relationship of Disposal Steps
The following diagram illustrates the logical flow from waste generation to final disposal, emphasizing the importance of institutional oversight and professional handling.
Caption: Logical flow from laboratory waste generation to final disposal.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. uychem.com [uychem.com]
- 2. godavaribiorefineries.com [godavaribiorefineries.com]
- 3. fishersci.fr [fishersci.fr]
- 4. capotchem.com [capotchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (CAS No. 391212-30-9). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 391212-30-9
-
Molecular Formula: C₁₂H₁₁NO₄
-
Molecular Weight: 233.22 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful and an irritant.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
Pictogram:
-
GHS07: Harmful/Irritant[1]
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling. | To prevent skin contact and irritation.[1][2] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. | To protect against eye irritation from splashes or dust.[1][2] |
| Skin and Body Protection | Wear a lab coat or other protective clothing. Ensure skin is not exposed. | To prevent skin contact and irritation.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator or work in a well-ventilated area, such as a chemical fume hood. | To avoid respiratory tract irritation from dust or vapors.[1][2][3] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling.[1]
-
As this compound contains a vinyl ether group, it may form explosive peroxides upon storage and exposure to air. It is advisable to test for the presence of peroxides before use, especially if the container has been opened previously.[5]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.[2]
-
Spills: In case of a spill, avoid dust formation.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3]
Experimental Workflow
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
